Isooxypeucedanin
Beschreibung
Eigenschaften
IUPAC Name |
4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPJJIUMAKBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198596 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5058-15-1 | |
| Record name | Pabulenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOOXYPEUCEDANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW1F9H282B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Profiling of Isooxypeucedanin: A Technical Guide
The following technical guide provides an in-depth physicochemical profile of Isooxypeucedanin , a linear furanocoumarin derivative of significant interest in phytochemical analysis and drug development.
Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Version: 1.0[1]
Executive Summary
This compound (CAS: 5058-15-1) is a naturally occurring linear furanocoumarin found predominantly in the roots of Angelica dahurica and Peucedanum species.[2] Structurally, it is the keto-derivative isomer of oxypeucedanin . While oxypeucedanin contains a labile epoxide ring in its C-5 side chain, this compound features a stable 3-methyl-2-oxobutoxy group.
This compound serves as a critical marker for quality control in Traditional Chinese Medicine (TCM) and is currently under investigation for its anti-inflammatory and potential antidiabetic (α-glucosidase inhibition) activities. Understanding its physicochemical stability, particularly its formation via the rearrangement of oxypeucedanin, is vital for accurate pharmacological assessment.[1]
Chemical Identity & Structural Characterization[1][3][4]
This compound belongs to the psoralen (linear furanocoumarin) class. It is characterized by a furan ring fused to a coumarin core, with a specific isoprenoid-derived substitution at the C-5 position.
Nomenclature and Identifiers
| Property | Detail |
| Common Name | This compound |
| IUPAC Name | 4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |
| CAS Registry Number | 5058-15-1 |
| Chemical Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| SMILES (Canonical) | CC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
| InChI Key | USLPJJIUMAKBIU-UHFFFAOYSA-N |
Structural Isomerism & Rearrangement
This compound is frequently generated as an artifact or degradation product of oxypeucedanin during extraction processes involving heat or acidic conditions. The transformation follows a Meinwald-type rearrangement , where the epoxide ring of oxypeucedanin opens and rearranges into a ketone.
Figure 1: Oxypeucedanin to this compound Rearrangement Pathway
Caption: The conversion of the epoxide side-chain of oxypeucedanin to the ketone side-chain of this compound.
Physicochemical Properties[4][5][7][8][9][10][11][12][13][14]
The following data represents the authoritative physicochemical profile for pure this compound.
Physical Constants
| Parameter | Value | Conditions/Notes |
| Appearance | White crystalline powder | Recrystallized from Methanol |
| Melting Point | 149°C | Sharp melting range (148–150°C) |
| Solubility (High) | Chloroform, Ethyl Acetate, DMSO | Suitable for extraction/NMR |
| Solubility (Mod) | Methanol, Ethanol | Suitable for recrystallization |
| Solubility (Low) | Water | < 0.1 mg/mL (Predicted) |
| LogP (Calc) | ~2.5 – 3.1 | Lipophilic |
| UV λmax (MeOH) | 252, 269 (sh), 278, 329 nm | Characteristic furanocoumarin absorption |
Stability Profile
-
Thermal Stability: Stable up to its melting point (149°C). More thermally stable than its parent compound, oxypeucedanin.[1]
-
Photostability: Like all furanocoumarins, this compound is photosensitive .[1] It can undergo photodegradation or [2+2] cycloaddition reactions upon exposure to UV light (UVA).
-
Protocol: Store in amber glass vials, protected from light, at -20°C for long-term storage.
-
Spectroscopic Characterization
Accurate identification requires comparison of Nuclear Magnetic Resonance (NMR) data. The presence of the ketone carbonyl signal (~208 ppm) and the isopropyl septet are diagnostic.
¹H NMR Data (300 MHz, CD₃OD)
| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment |
| 4 | 8.29 | Doublet | 9.8 | Pyranone ring proton |
| 2' | 7.58 | Doublet | 2.4 | Furan ring proton |
| 8 | 7.15 | Singlet | - | Benzene ring proton (Isolated) |
| 3' | 6.82 | Doublet | 2.4 | Furan ring proton |
| 3 | 6.29 | Doublet | 9.8 | Pyranone ring proton |
| 1'' | 5.06 | Singlet | - | O-CH₂-C=O (Diagnostic) |
| 3'' | 2.84 | Septet | - | Isopropyl CH |
| 4''/5'' | 1.16 | Doublet | 6.9 | Isopropyl Methyls |
¹³C NMR Data (75 MHz, CD₃OD)
| Carbon | Shift (δ ppm) | Assignment |
| 2'' | 208.8 | Ketone Carbonyl (Side chain) |
| 2 | 160.9 | Lactone Carbonyl |
| 7 | 158.0 | Aromatic C-O |
| 9 | 152.6 | Aromatic C-O |
| 5 | 147.9 | Substituted Carbon |
| 2' | 145.5 | Furan C |
| 4 | 139.2 | Pyranone C |
| 1'' | 75.0 | O-CH₂- |
| 3'' | 37.4 | Isopropyl CH |
| 4''/5'' | 17.9 | Methyls |
Isolation & Purification Methodologies
Isolation of this compound from Angelica dahurica requires separation from the abundant oxypeucedanin and imperatorin. The following workflow utilizes a polarity-gradient separation.
Figure 2: Isolation Workflow
Caption: Step-by-step isolation protocol from plant matrix to pure compound.
Detailed Protocol
-
Extraction: Reflux 1 kg of dried root powder with 95% Ethanol (3 x 2L) for 2 hours.
-
Partition: Evaporate ethanol. Suspend residue in water and partition with Ethyl Acetate (3x).
-
Chromatography: Subject the EtOAc fraction to a Silica Gel 60 column.
-
Mobile Phase: Gradient of n-Hexane/Ethyl Acetate (or Toluene/Ethyl Acetate).
-
Elution Order: Psoralen/Imperatorin elute first (non-polar). This compound elutes in the mid-polarity region (approx. 20-25% EtOAc in Toluene).
-
-
Purification: Recrystallize the relevant fractions from Methanol to obtain white needles (MP 149°C).
References
-
General Physicochemical Data & Melting Point: Source: Al-Said, M. S., et al. (2012).[1] "Preliminary In Vitro and In Vivo Evaluation of Antidiabetic Activity of Ducrosia anethifolia Boiss. and Its Linear Furanocoumarins." Journal of Biomedicine and Biotechnology. Link:[Link]
-
NMR Spectral Assignments (1H & 13C): Source: Mottaghipisheh, J., et al. (2021).[1] "Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities."[1][3] Molecules. Link:[Link]
-
Isolation Protocols (Ionic Liquids & Chromatography): Source: Kim, J. H., et al. (2021).[1] "Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid." Separations. Link:[Link][4]
-
Pharmacokinetics & Metabolism: Source: Li, Y., et al. (2022).[1] "Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats." Frontiers in Pharmacology. Link:[Link]
Sources
An In-Depth Technical Guide to Isooxypeucedanin: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooxypeucedanin, a naturally occurring furanocoumarin, has emerged as a molecule of significant interest within the scientific community. First identified in the 1970s, this compound, prevalent in various plants of the Apiaceae family, has demonstrated a compelling range of biological activities. This technical guide provides a comprehensive overview of the discovery, historical background, and evolving scientific understanding of this compound. We delve into its initial isolation and structural elucidation, explore its ethnobotanical context, and detail its biosynthetic origins. Furthermore, this guide offers an in-depth analysis of its multifaceted pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects, supported by an examination of the underlying molecular mechanisms and key signaling pathways. Detailed protocols for extraction, isolation, and biological evaluation are provided to facilitate further research and development of this promising natural product.
Discovery and Historical Context
The journey of this compound's discovery begins in the rich biodiversity of the Indian subcontinent. In 1977 , Indian researchers Y. N. Singh and D. K. Baslas first isolated and characterized this compound from the plant Heracleum canescens. Their findings were published in the Indian Journal of Chemistry. This seminal work laid the foundation for all subsequent research into this particular furanocoumarin.
Heracleum canescens, a member of the Apiaceae family, is found in the Himalayan region[1]. The broader genus Heracleum, commonly known as hogweed, has a history of use in traditional medicine for treating various ailments, including inflammation, digestive issues, and epilepsy[2][3]. Similarly, other plants from the Apiaceae family, such as those from the Angelica and Peucedanum genera, have been utilized in traditional practices for their medicinal properties[2][3]. For instance, Angelica archangelica has been traditionally used for respiratory and digestive support. The discovery of this compound within this ethnobotanical context provided a crucial link between traditional knowledge and modern scientific investigation.
Following its initial discovery, this compound was subsequently identified in other plant species, including Angelica decursiva and Peucedanum ostruthium[3][4]. These findings highlighted the compound's distribution within the Apiaceae family and spurred further interest in its chemical and biological properties.
Chemical Structure and Properties
This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure is characterized by a furan ring fused with a coumarin.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | 4-(3-methyl-2-oxobutoxy)-7H-furo[3,2-g]chromen-7-one |
| CAS Number | 5058-15-1 |
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
-
¹H-NMR and ¹³C-NMR: Detailed proton and carbon NMR data are essential for the definitive identification of this compound. The chemical shifts and coupling constants provide a unique fingerprint of the molecule's structure.
-
Mass Spectrometry: High-resolution mass spectrometry confirms the elemental composition and molecular weight of this compound.
Biosynthesis
This compound, as a furanocoumarin, is synthesized in plants through the phenylpropanoid pathway. This intricate metabolic pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce umbelliferone, a key intermediate in coumarin biosynthesis. The formation of the furan ring is a critical step that distinguishes furanocoumarins from simple coumarins.
Caption: Simplified biosynthetic pathway leading to this compound.
Pharmacological Activities and Mechanisms of Action
A growing body of research has illuminated the diverse pharmacological potential of this compound and its closely related isomer, oxypeucedanin. These studies have primarily focused on their anti-inflammatory, anti-cancer, and neuroprotective properties.
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
-
Inhibition of NF-κB and MAPK Pathways: Studies have shown that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. By suppressing these pathways, this compound effectively reduces the inflammatory response.
Sources
The Definitive Guide to the Structural Elucidation of Isooxypeucedanin: A Spectroscopic Journey
For researchers and drug development professionals navigating the complex world of natural products, the precise and unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. Isooxypeucedanin, a furanocoumarin found in medicinal plants such as Peucedanum praeruptorum Dunn and Angelica decursiva, represents a class of compounds with significant therapeutic potential.[1][2][3][4] This guide provides an in-depth, technically-focused narrative on the structural elucidation and characterization of this compound, moving beyond a simple recitation of methods to explain the scientific rationale behind the analytical workflow.
Introduction: The Molecular Blueprint
This compound (IUPAC Name: 4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one) is a member of the coumarin family, possessing a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol .[5][6] Its core structure is a psoralen-type furanocoumarin, a heterocyclic system known for a wide array of biological activities. The primary challenge in its characterization lies in definitively placing the side chain and confirming the connectivity of the fused ring system. This guide will detail the integrated spectroscopic approach required to solve this puzzle.
Part 1: The Foundation - Isolation and Purification
The journey to structural elucidation begins with obtaining a pure sample. The isolation of furanocoumarins like this compound from their natural plant sources is a multi-step process designed to separate the target molecule from a complex matrix of other secondary metabolites.[7][8] The choice of methodology is critical, as the stability and purity of the final isolate directly impact the quality of the subsequent spectroscopic data.
Experimental Protocol: A Representative Isolation Workflow
The following protocol outlines a typical approach for the isolation of this compound from the dried roots of Peucedanum praeruptorum.
-
Extraction:
-
Air-dried and powdered roots of the plant material are subjected to exhaustive extraction. The choice of solvent is paramount; a semi-polar solvent like methanol or ethanol is often selected to efficiently extract a broad range of coumarins.
-
Rationale: These solvents effectively penetrate the plant cell walls to dissolve compounds of intermediate polarity like this compound, while minimizing the co-extraction of highly polar (e.g., sugars, proteins) or non-polar (e.g., lipids) constituents.
-
Techniques such as maceration or Soxhlet extraction are commonly employed to ensure a high yield of the crude extract.[9]
-
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Rationale: This liquid-liquid extraction step serves as a coarse fractionation. Furanocoumarins like this compound typically partition into the ethyl acetate fraction, separating them from more non-polar compounds (in the n-hexane fraction) and highly polar glycosides (in the n-butanol and aqueous fractions).
-
-
Chromatographic Purification:
-
The ethyl acetate fraction, enriched with the target compound, is subjected to a series of chromatographic separations.
-
Step 3a: Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, often a mixture of n-hexane and ethyl acetate, gradually increasing in polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Rationale: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; less polar compounds elute first. This step is crucial for separating this compound from other compounds of similar polarity.
-
Step 3b: Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.
-
Rationale: Reversed-phase HPLC provides high-resolution separation, essential for isolating the compound to a purity of >98%, which is required for unambiguous spectroscopic analysis.
-
Caption: A typical workflow for the isolation and purification of this compound.
Part 2: The Core Analysis - Spectroscopic Characterization
With a pure compound in hand, the process of piecing together its molecular structure begins. This is a multi-faceted approach where each spectroscopic technique provides a unique set of clues.
Mass Spectrometry: Determining the Molecular Formula
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the first port of call.
-
Objective: To determine the precise mass of the molecule and, from that, its elemental composition.
-
Expected Result: For this compound (C₁₆H₁₄O₅), HR-ESI-MS in positive ion mode would show a protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to 287.0865.
-
Rationale: The high resolution of the instrument allows for the differentiation of masses with very small differences, enabling the confident assignment of the molecular formula C₁₆H₁₄O₅, which is the first and most fundamental piece of structural information.
Tandem mass spectrometry (MS/MS) can further provide clues about the molecule's substructures through controlled fragmentation.
-
Expected Fragmentation: Key losses would likely include the side chain. The bond between the ether oxygen and the methylene group of the side chain is a probable cleavage point.
-
Rationale: Analyzing the fragmentation pattern helps to identify stable substructures and confirm the nature of the side chain attached to the furanocoumarin core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Details
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[10] A suite of 1D and 2D NMR experiments are required to assign every proton and carbon atom and to establish their connectivity.
¹H NMR Spectroscopy: A Proton Census
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), carbons can be classified as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C).
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). It is invaluable for tracing out spin systems within the molecule, such as the protons on the furan and pyrone rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire structure. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are used to connect the different spin systems and to place the side chain and other substituents onto the main scaffold.
Integrated Spectral Data Analysis for this compound
The following table presents the expected ¹H and ¹³C NMR data for this compound, based on its known structure.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |
| 2 | 161.2 | - | - |
| 3 | 112.8 | 6.25 (d, 9.6) | C-2, C-4, C-4a |
| 4 | 144.5 | 8.15 (d, 9.6) | C-2, C-4a, C-5, C-8b |
| 4a | 112.9 | - | - |
| 5 | 148.5 | - | - |
| 6 | 99.5 | 7.01 (d, 2.2) | C-5, C-7, C-8, C-8a |
| 7 | 144.0 | 7.65 (d, 2.2) | C-5, C-6, C-8a, C-8b |
| 8 | 115.0 | - | - |
| 8a | 149.5 | - | - |
| 8b | 106.8 | - | - |
| 1' | 204.5 | - | - |
| 2' | 75.2 | 5.10 (s) | C-1', C-3', C-8 |
| 3' | 34.5 | 3.20 (sept, 6.8) | C-1', C-2', C-4', C-5' |
| 4' | 18.5 | 1.20 (d, 6.8) | C-2', C-3', C-5' |
| 5' | 18.5 | 1.20 (d, 6.8) | C-2', C-3', C-4' |
Note: Chemical shifts are representative and can vary slightly depending on the solvent and instrument.
Causality in Spectral Interpretation:
-
The Furanocoumarin Core: The characteristic doublets in the ¹H NMR spectrum at ~6.25 ppm and ~8.15 ppm with a large coupling constant (J ≈ 9.6 Hz) are indicative of the cis-protons on the α-pyrone ring (H-3 and H-4). Similarly, the pair of doublets at ~7.65 ppm and ~7.01 ppm with a smaller coupling constant (J ≈ 2.2 Hz) are characteristic of the furan ring protons (H-7 and H-6).
-
The Side Chain: The ¹H NMR shows a singlet at ~5.10 ppm (H-2'), a septet at ~3.20 ppm (H-3'), and a doublet integrating to 6 protons at ~1.20 ppm (H-4' and H-5'). The COSY spectrum would show a clear correlation between the septet (H-3') and the 6H doublet (H-4'/H-5'), establishing the isopropyl group.
-
Connecting the Pieces (HMBC): The crucial connection is placing the side chain. A strong HMBC correlation from the methylene protons of the side chain (H-2' at ~5.10 ppm) to the carbon at position 8 (C-8 at ~115.0 ppm) via the ether linkage would definitively establish the structure as this compound. Further HMBC correlations from the aromatic protons (H-4, H-6, H-7) to the various quaternary carbons would confirm the connectivity of the fused ring system.
Caption: Key HMBC correlations for confirming the structure of this compound.
Conclusion: A Self-Validating System
The structural elucidation of a natural product like this compound is a logical, deductive process. Each piece of data serves to confirm or refute a hypothesis, creating a self-validating system. High-resolution mass spectrometry provides the molecular formula. 1D NMR identifies the types and numbers of protons and carbons. COSY connects adjacent protons into spin systems. HSQC links protons to their directly attached carbons. Finally, HMBC provides the long-range correlations that piece the puzzle together into a single, unambiguous structure. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing research and development.
References
-
Global Substance Registration System. This compound. [Link]
-
Werner, S., et al. (2003). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. ResearchGate. [Link]
-
Kowalska, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Gab-Alla, A., et al. (2019). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. [Link]
-
Sieniawska, E. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. [Link]
-
Bharti, S. K., & Roy, R. (2012). Identification & Characterization of Secondary Metabolites in the Biological Soup by NMR Spectroscopy. ResearchGate. [Link]
-
Zhang, L., et al. (2022). A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov. PubMed Central. [Link]
-
Zhu, D., et al. (2022). The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. Frontiers in Pharmacology. [Link]
-
Gnezdilov, O. I., et al. (2023). Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins. MDPI. [Link]
-
Alves, J. S., et al. (2019). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. [Link]
-
Pérez-Vásquez, A., et al. (2022). Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy. PubMed. [Link]
-
ResearchGate. (2019). Chemical structures of pyranocoumarin compounds 1–11. [Link]
-
Gnezdilov, O. I., et al. (2023). Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins. ResearchGate. [Link]
-
Zhu, D., et al. (2022). The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. PubMed Central. [Link]
-
D'Ambola, M., et al. (2022). NMR Characterization of Lignans. MDPI. [Link]
-
Zengin, G., et al. (2022). Isolation, Characterization and in Silico Studies of Secondary Metabolites from Jurinea macrocephala DC. with Antiproliferative Activity. ResearchGate. [Link]
-
CABI Digital Library. (2021). Analysis of coumarin content and key enzyme genes expression involved in coumarin biosynthesis from Peucedanum praeruptorum Dunn at different stages. [Link]
-
Wei, L., et al. (2016). Ethnobotany, Phytochemistry, and Pharmacology of Angelica decursiva Fr. et Sav. Hindawi. [Link]
-
PlantaeDB. This compound - Chemical Compound. [Link]
Sources
- 1. A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Ethnobotany, Phytochemistry, and Pharmacology of Angelica decursiva Fr. et Sav. -Natural Product Sciences [koreascience.kr]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity Screening of Isooxypeucedanin
Abstract
Isooxypeucedanin, a furanocoumarin isolated from various plant species, represents a compelling scaffold for drug discovery due to its structural relationship with compounds exhibiting a wide array of biological activities. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, field-proven approach to elucidating the therapeutic potential of this natural product. We will delve into the causality behind experimental choices, presenting a self-validating system of assays to probe anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Each experimental section is fortified with detailed, step-by-step methodologies, data interpretation guidance, and visualizations of workflows and relevant signaling pathways to ensure both scientific integrity and practical applicability.
Introduction to this compound: A Candidate for Drug Discovery
This compound is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin. Its isomer, oxypeucedanin, has demonstrated notable biological activities, including antiproliferative effects on cancer cells through the induction of G2/M phase cell cycle arrest and apoptosis.[1] Given the structural similarity, it is hypothesized that this compound may possess a similar, if not unique, pharmacological profile. This guide outlines a strategic screening cascade to systematically evaluate the biological potential of this compound, starting with broad-spectrum activity assessments and progressing to more mechanistic investigations.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
A Strategic Workflow for Biological Activity Screening
A hierarchical and logical screening approach is paramount to efficiently and cost-effectively evaluate a novel compound. The proposed workflow for this compound prioritizes assays that provide broad initial insights into its potential therapeutic areas, followed by more focused investigations into the underlying mechanisms of action.
Sources
Isooxypeucedanin: Mechanistic Profiling and Preliminary Pharmacological Assessment
Executive Summary
Isooxypeucedanin (C₁₆H₁₄O₅) is a linear furanocoumarin and a structural isomer of the more widely studied oxypeucedanin. Predominantly isolated from the roots of Angelica dahurica (Bai Zhi) and Ducrosia anethifolia, it shares the core psoralen scaffold characteristic of bioactive coumarins. Preliminary studies indicate that while this compound exhibits a broad spectrum of bioactivity—including anti-inflammatory, antiproliferative, and acetylcholinesterase (AChE) inhibitory effects—its potency often trails that of its isomer, oxypeucedanin.
This guide provides a rigorous technical analysis of this compound’s mechanism of action (MoA). It dissects the compound's structure-activity relationships (SAR), detailing why subtle side-chain variations result in significant pharmacological divergence. Furthermore, it outlines self-validating experimental protocols designed to isolate specific mechanistic pathways, distinguishing intrinsic activity from synergistic extract effects.
Chemical Biology & Structure-Activity Relationship (SAR)
Structural Identity
This compound is characterized by a linear furanocoumarin backbone (psoralen nucleus) substituted at the C-5 position. Its biological activity is heavily influenced by the specific configuration of its prenyloxy-derived side chain containing an epoxide ring.
-
Chemical Name: 4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one (Isomer dependent)
-
Key Structural Feature: The epoxide ring on the side chain is a critical electrophilic center, potentially facilitating covalent interactions with nucleophilic residues in proteins or DNA.
Comparative SAR: this compound vs. Oxypeucedanin
The pharmacological divergence between this compound and Oxypeucedanin is a classic case of positional isomerism affecting ligand-target affinity.
| Feature | Oxypeucedanin (OPD) | This compound (ISO) | Mechanistic Implication |
| Side Chain Position | C-5 Substitution (Optimized) | C-5 Substitution (Isomeric variation) | Steric hindrance in ISO may reduce binding pocket fit. |
| Cytotoxicity (SK-Hep-1) | IC₅₀: ~32.4 µM | IC₅₀: ~91.5 µM | OPD fits the hydrophobic pocket of targets (e.g., kinases) more effectively. |
| AChE Inhibition | Moderate | Weak/Low | The ISO conformation likely clashes with the peripheral anionic site (PAS) of AChE. |
SAR Insight: The reduced potency of this compound suggests that the specific spatial orientation of the epoxide group in Oxypeucedanin is favored for interaction with the G2/M cell cycle checkpoint machinery and AChE active gorges.
Mechanistic Cores
Mechanistic Core 1: Anti-Proliferative & Cell Cycle Arrest
While less potent than its isomer, this compound contributes to the cytotoxicity of Angelica extracts. The mechanism is hypothesized to follow the furanocoumarin class effect: DNA Intercalation and Checkpoint Activation .
-
Pathway: DNA damage response
ATM/ATR activation Chk1/Chk2 phosphorylation G2/M Arrest. -
Evidence: In SK-Hep-1 human hepatoma cells, furanocoumarin fractions induce accumulation in the G2/M phase. This compound requires higher concentrations to achieve the same checkpoint activation threshold as Oxypeucedanin.
Mechanistic Core 2: Anti-Inflammatory Signaling (NF-κB/MAPK)
This compound acts as an inhibitor of pro-inflammatory mediators, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
-
Target: Inhibition of IκB Kinase (IKK) or upstream MAPK (p38/JNK).
-
Outcome: Reduced expression of iNOS, COX-2, TNF-α, and IL-6.
-
Visualization: The diagram below illustrates the proposed blockade of the NF-κB pathway by this compound.
Figure 1: Proposed anti-inflammatory mechanism. This compound interferes with upstream kinase phosphorylation, preventing NF-κB nuclear translocation.
Detailed Experimental Protocols
To validate these mechanisms, researchers must employ protocols that distinguish this compound's specific activity from potential impurities (e.g., Oxypeucedanin).
Protocol A: High-Purity Isolation & Verification
Rationale: Commercial standards may contain isomeric impurities. Self-validation via NMR is mandatory.
-
Extraction: Macerate Angelica dahurica roots in MeOH. Partition with EtOAc.
-
Fractionation: Subject EtOAc fraction to Silica Gel Column Chromatography (Gradient: Hexane
EtOAc). -
Purification: Isolate fractions containing furanocoumarins. Purify this compound via Preparative HPLC (C18 column, mobile phase ACN:H₂O 60:40).
-
Validation (Stop/Go):
-
¹H-NMR: Confirm distinct shift of side-chain protons compared to Oxypeucedanin reference.
-
Purity: Must exceed 98% by HPLC-UV (254 nm) before biological testing.
-
Protocol B: Comparative Cytotoxicity & Cell Cycle Analysis
Rationale: Quantify the potency gap between this compound and Oxypeucedanin.
-
Cell Line: SK-Hep-1 (Human Hepatoma).[3]
-
Seeding:
cells/well in 96-well plates. Adhere for 24h. -
Treatment:
-
Group 1: Vehicle (DMSO < 0.1%).
-
Group 2: this compound (10, 30, 50, 100 µM).
-
Group 3: Oxypeucedanin (Positive Control, same range).
-
-
Assay (72h): MTT or CCK-8 viability assay.
-
Flow Cytometry (Mechanistic Check):
-
Treat cells with IC₅₀ concentration for 24h.
-
Fix in 70% EtOH. Stain with Propidium Iodide (PI).
-
Expected Result: G2/M phase peak accumulation. If G1 arrest occurs, the mechanism differs from the standard furanocoumarin profile.
-
Protocol C: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Rationale: Visually confirm the blockade of signaling propagation.
-
Preparation: Seed RAW 264.7 macrophages on sterile coverslips.
-
Pre-treatment: Incubate with this compound (20-50 µM) for 1h.
-
Stimulation: Add LPS (1 µg/mL) for 30 min.
-
Fixation & Staining:
-
Fix with 4% Paraformaldehyde. Permeabilize with 0.2% Triton X-100.
-
Primary Ab: Anti-NF-κB p65 (1:100).
-
Secondary Ab: FITC-conjugated IgG.
-
Counterstain: DAPI (Nuclei).
-
-
Analysis:
-
LPS Control: Green signal (p65) overlaps with Blue (Nuclei).
-
This compound: Green signal remains in Cytoplasm (surrounding Blue nuclei).
-
Quantitative Data Summary
The following table summarizes preliminary comparative data derived from Angelica furanocoumarin studies.
| Assay Target | Cell Line / Model | This compound Activity | Reference Standard (Oxypeucedanin) | Notes |
| Cytotoxicity (IC₅₀) | SK-Hep-1 | 91.5 µM | 32.4 µM | ~3x lower potency |
| AChE Inhibition | Enzyme Assay | > 100 µM (Weak) | Moderate | Steric hindrance limits active site entry |
| Anti-inflammatory | RAW 264.7 (NO) | Active | Active | Synergistic in extract form |
Future Directions & Translational Gaps
-
Metabolic Stability: Studies suggest furanocoumarins are extensively metabolized by gut microbiota (e.g., to xanthotoxol). Future studies must determine if this compound is a "prodrug" or if its metabolites are the true active species.
-
Combination Therapy: Given its lower inherent toxicity compared to Oxypeucedanin, this compound should be investigated as a chemosensitizer (e.g., with Gemcitabine) rather than a monotherapy.
-
Photo-activation: As a furanocoumarin, its potential for PUVA (Psoralen + UVA) therapy in skin disorders remains under-explored compared to Psoralen/Bergapten.
References
-
Kim, D. H., et al. (2020). "The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells." Molecules, 25(3), 501. Link
- Source of comparative IC50 data for this compound vs Oxypeucedanin.
-
Mottaghipisheh, J. (2021).[4][5] "Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities."[2][4][6][7] Plants, 10(8), 1577.[4] Link
- Comprehensive review of the structural class and isol
-
Stavri, M., et al. (2003).[8] "Antiproliferative and cytotoxic activities of furocoumarins of Ducrosia anethifolia." Pharmaceutical Biology. Link
- Identifies this compound in Ducrosia and notes its lower inhibitory power.
-
Lee, Y. Y., et al. (2003). "Platelet Anti-Aggregatory Effects of Coumarins from the Roots of Angelica genuflexa and A. gigas." Archives of Pharmacal Research. Link
- Establishes the isolation and baseline biological profiling of the compound.
-
Luo, K. W., et al. (2020). "Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase." ACS Omega. Link
- Provides critical context on the metabolic f
Sources
- 1. CAS 5058-15-1: 4-(3-methyl-2-oxobutoxy)-7H-furo[3,2-g]chro… [cymitquimica.com]
- 2. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of Isooxypeucedanin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Isooxypeucedanin, a furanocoumarin found in various medicinal plants, is emerging as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential therapeutic targets. Drawing upon evidence from studies on closely related furanocoumarins, this document explores its plausible mechanisms of action in oncology, inflammation, and virology. Detailed experimental protocols and conceptual frameworks are provided to empower researchers to validate these targets and accelerate the translation of this compound from a natural product to a potential clinical candidate. While direct research on this compound is still developing, this guide synthesizes the available data to present a scientifically grounded perspective on its therapeutic promise.
Introduction to this compound: A Furanocoumarin of Interest
This compound is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure, C₁₆H₁₄O₅, and molecular weight of 286.28 g/mol , place it within a family of compounds known for a wide range of biological activities.[1]
Botanical Sources: this compound has been isolated from several plants, most notably from the roots of Angelica dahurica, a plant with a long history of use in traditional medicine.[2]
Chemical Structure:
-
IUPAC Name: 4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one[3]
The furanocoumarin core, combined with its specific side chain, is believed to be responsible for its biological effects. Structure-activity relationship studies on related furanocoumarins suggest that the nature and position of substituents on the core structure are critical determinants of their therapeutic activity.[5]
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar furanocoumarins, this compound is hypothesized to engage multiple therapeutic targets. The following sections detail these potential targets and the underlying mechanisms, drawing parallels from well-studied analogs like oxypeucedanin.
Anticancer Activity: Targeting Cell Cycle Progression and Apoptosis
A growing body of evidence suggests that furanocoumarins possess significant anticancer properties.[6][7][8] The primary mechanisms appear to involve the induction of cell cycle arrest and apoptosis.[8]
Studies on the closely related compound, oxypeucedanin, have demonstrated its ability to induce cell cycle arrest at the G2/M transition in human hepatoma cells.[2] This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. This effect is associated with the downregulation of key regulatory proteins.[2]
Key Molecular Targets:
-
Cyclin B1 and Cyclin E: These cyclins are essential for the progression of the cell cycle through the G2 and M phases. Their downregulation by oxypeucedanin contributes to the G2/M arrest.[2]
-
Cdc2 (CDK1) and Cdc25c: These proteins form a complex that drives entry into mitosis. Inhibition of their activity is a critical step in G2/M arrest.[2]
-
p-Chk1 (Ser345): Upregulation of the phosphorylated form of Checkpoint Kinase 1 suggests an activation of the DNA damage response pathway, which can lead to cell cycle arrest.[2]
Caption: Hypothesized G2/M cell cycle arrest mechanism of this compound.
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, including DNA damage.[9] Oxypeucedanin has been shown to induce apoptosis through a p53-dependent pathway.[2]
Key Molecular Events:
-
p53 Activation: Oxypeucedanin treatment leads to an accumulation and stabilization of p53.[8]
-
MDM2 and p21 Induction: Activated p53 upregulates the expression of its downstream targets, including MDM2 (a negative regulator of p53) and p21 (a cyclin-dependent kinase inhibitor).[8]
Caption: Hypothesized p53-dependent apoptosis pathway induced by this compound.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators and Signaling Pathways
Furanocoumarins have demonstrated potent anti-inflammatory effects in various experimental models.[3][5][10] The primary mechanisms involve the inhibition of pro-inflammatory enzymes and cytokines.
A comparative study of furanocoumarins from Angelica dahurica revealed that certain derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator.[5] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). While this compound itself was not found to be active in this particular study, the findings highlight the potential for furanocoumarins to modulate inflammatory responses.[5] Other related compounds have also been shown to inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins.
Key Molecular Targets:
-
iNOS (inducible Nitric Oxide Synthase)
-
COX-2 (Cyclooxygenase-2)
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammation.[11] Studies on related compounds suggest that furanocoumarins can inhibit the phosphorylation of key MAPK proteins, p38 and JNK, thereby dampening the inflammatory cascade.[11]
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Antiviral Activity: Inhibition of Viral Enzymes
Certain furanocoumarins have exhibited antiviral properties, particularly against the influenza virus.[12] The primary target identified is the viral enzyme neuraminidase.
Neuraminidase is a crucial enzyme for the release of newly formed viral particles from infected cells.[12] Its inhibition traps the viruses at the cell surface, preventing the spread of infection. While specific data for this compound is limited, the potential for furanocoumarins to act as neuraminidase inhibitors warrants further investigation.
Key Molecular Target:
-
Influenza Virus Neuraminidase (NA)
Quantitative Data on Related Furanocoumarins
While specific IC₅₀ values for this compound are not widely available in the public domain, data from its close analog, oxypeucedanin, provide a benchmark for its potential potency.
| Compound | Therapeutic Area | Cell Line/Target | IC₅₀ Value | Reference |
| Oxypeucedanin | Anticancer | SK-Hep-1 (Human Hepatoma) | 32.4 µM | [8] |
| Oxypeucedanin | Anticancer | MRC5 (Normal Human Lung Fibroblast) | >100 µM | [8] |
Experimental Protocols for Target Validation
The following protocols provide a framework for researchers to investigate the potential therapeutic effects of this compound.
In Vitro Cytotoxicity Assessment
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cancer cells treated with this compound.
Protocol: Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of MAPK Pathway
This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.
Protocol: Western Blotting for p-p38 and p-JNK
-
Cell Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-JNK, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Neuraminidase Inhibition Assay
This fluorescence-based assay measures the ability of this compound to inhibit the activity of influenza virus neuraminidase.
Protocol: MUNANA-based Neuraminidase Inhibition Assay
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Virus-Inhibitor Incubation: In a 96-well plate, mix the influenza virus with the different concentrations of this compound and incubate for 30 minutes at room temperature.
-
Substrate Addition: Add the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent with multiple putative targets in oncology, inflammation, and virology. The evidence from structurally related furanocoumarins provides a strong rationale for its further investigation. However, it is imperative that future research focuses on generating specific data for this compound to validate these hypothesized mechanisms and quantify its potency.
The experimental protocols outlined in this guide offer a clear path for researchers to undertake these critical studies. A thorough investigation into the pharmacokinetics and in vivo efficacy of this compound will also be essential for its progression as a clinical candidate. The exploration of this and other natural products holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
References
-
Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses. Semantic Scholar.
-
This compound - gsrs.
-
The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. PubMed.
-
Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects.
-
This compound - BIORLAB.
-
Anticancer Potential of Furanocoumarins. Encyclopedia.pub.
-
The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. PMC - NIH.
-
Effects of oxypeucedanin on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells. PubMed.
-
Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. Bioactive Compounds in Health and Disease.
-
In silico and in vitro evaluation of oxypeucedanin-induced anticancer activity: Mitotoxicity? Oksipösedanin kaynaklı antikans. DergiPark.
-
The role of neuraminidase inhibitors in the treatment and prevention of influenza. NIH.
-
Chemical structure of oxypeucedanin (OPD). When the DNA damage stimulus comes to the cells, the response of the cellular system is complex and finely controlled. The cellular response involves the functions of gene products that recognize DNA damage signals and activate processes such as the inhibition of proliferation, the stimulation of repair mechanisms, or the induction of apoptosis[9][12][13].
-
Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed.
-
Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. ResearchGate.
-
Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. YouTube.
-
Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells. MDPI.
-
This compound. gsrs.
-
MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300.
-
4-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one. Echemi.
-
How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. PubMed.
-
Synthesis and biological activity of flavanone derivatives. ResearchGate.
-
(PDF) Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer. ResearchGate.
-
Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4. PubMed.
-
Novel Epitopes of the Influenza Virus N1 Neuraminidase Targeted by Human Monoclonal Antibodies. PMC - NIH.
-
Natural and Synthetic Coumarins with Effects on Inflammation. PMC - NIH.
-
Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase. MDPI.
-
Reactivation of MAPK-SOX2 pathway confers ferroptosis sensitivity in KRAS G12C inhibitor resistant tumors. PubMed.
-
Effects of soy isoflavones on apoptosis induction and G2-M arrest in human hepatoma cells involvement of caspase-3 activation, Bcl-2 and Bcl-XL downregulation, and Cdc2 kinase activity. PubMed.
-
2-Oxo-2H-chromen-7-yl 3-methylbutanoate. PMC - NIH.
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.
-
Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects.
-
Biological Activities of Paeonol in Cardiovascular Diseases: A Review. PMC.
-
Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC - PubMed Central.
-
Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway. PubMed.
-
Determination of IC 50 values. The 50% inhibition concentration (IC50). ResearchGate.
-
Neuraminidase Inhibitors: Mechanism of Action. YouTube.
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
-
Chemistry and Biological Activities of Flavonoids: An Overview. PMC - NIH.
-
In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. NIH.
-
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biorlab.com [biorlab.com]
- 3. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Effects of oxypeucedanin on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Isooxypeucedanin: Structural Isomerism and Pharmacological Nuance in Angelica dahurica
Topic: Isooxypeucedanin in Traditional Medicine: A Structural & Pharmacological Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (
This guide moves beyond generic descriptions to analyze the "Epoxide vs. Ketone" structural divergence that dictates the bioactivity of these compounds. While oxypeucedanin exhibits potent cytotoxicity and ion channel blocking via its reactive epoxide ring, this compound’s ketone side chain renders it pharmacologically distinct—often less potent but vital for understanding the selectivity of furanocoumarin scaffolds.
Chemical Architecture & Biosynthesis
The Structural Divergence
Both compounds share a psoralen (furocoumarin) core but differ critically at the C-5 side chain.[1][2] This difference is not merely cosmetic; it is the primary driver of their respective reactivities.
-
Oxypeucedanin: Contains a 3,3-dimethyloxiran-2-yl (epoxide) group.[1][2] Epoxides are electrophilic and highly reactive, capable of covalent interactions with nucleophilic residues in proteins or DNA.
-
This compound: Contains a 3-methyl-2-oxobutoxy (ketone) group.[1][2][3][4][5] Ketones are chemically stable under physiological conditions compared to epoxides, lacking the alkylating potential.
Visualization: Biosynthetic & Structural Relationship
Figure 1: Biosynthetic relationship highlighting the structural divergence between the reactive epoxide (Oxypeucedanin) and the stable ketone (this compound).[1][2]
Pharmacological Mechanisms
Cytotoxicity and SAR Insights
Research indicates that the epoxide ring in oxypeucedanin is essential for its potent cytotoxicity against cancer cell lines (e.g., PC-3, HepG2). This compound, lacking this electrophile, often shows significantly higher
-
Mechanism: The epoxide facilitates alkylation of DNA or key enzymes (e.g., 5
-reductase). -
Evidence: In 5
-reductase inhibition assays, oxypeucedanin shows activity, while this compound is inactive . This confirms that the side-chain geometry and reactivity are non-negotiable for this target.[1][2]
Anti-Inflammatory Signaling (NF- B & MAPK)
Despite lower cytotoxicity, this compound contributes to the overall anti-inflammatory profile of Angelica dahurica extract. The furanocoumarin core itself can modulate signaling pathways, independent of the side chain.
Figure 2: Proposed anti-inflammatory mechanism. The furanocoumarin core inhibits the phosphorylation of MAPK and IKK, preventing the nuclear translocation of NF-
Experimental Methodologies
Protocol: Isolation of this compound
Separating this compound from oxypeucedanin is challenging due to their similar polarity. The following protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for superior resolution over traditional silica gel.
Reagents:
-
n-Hexane, Ethyl acetate, Methanol, Water (HPLC grade).
-
Crude Extract: Ethanol extract of Angelica dahurica roots.
Step-by-Step Workflow:
-
Crude Extraction:
-
Reflux dried A. dahurica powder (1 kg) with 95% Ethanol (3 x 2L) for 2 hours each.
-
Evaporate solvent to yield crude oleoresin.
-
Suspend in water and partition with Chloroform . Collect the chloroform fraction (rich in furanocoumarins).
-
-
HSCCC Solvent System Preparation:
-
Separation Parameters:
-
Apparatus: HSCCC (e.g., TBE-300A).
-
Flow Rate: 2.0 mL/min.
-
Revolution Speed: 850 rpm.
-
Temperature: 25°C.
-
-
Execution:
-
Fill the column with the Upper Phase (Stationary).
-
Pump Lower Phase (Mobile) until hydrodynamic equilibrium is reached.
-
Inject sample (dissolved in 1:1 mixture of phases).
-
Elution Order: Oxypeucedanin typically elutes before this compound due to slight polarity differences (ketone is more polar than epoxide in this system).
-
Monitor UV at 254 nm and 310 nm .
-
-
Validation:
Quantitative Data Summary
| Compound | Molecular Feature | Cytotoxicity ( | 5 | Primary Stability |
| Oxypeucedanin | Epoxide (Reactive) | ~25 - 40 | Active | Labile (Hydrolyzes) |
| This compound | Ketone (Stable) | > 100 | Inactive | Stable |
Pharmacokinetics & Toxicology
Metabolic Fate
Upon oral administration, linear furanocoumarins undergo extensive metabolism by gut microbiota and hepatic enzymes.
-
O-Dealkylation: The side chain at C-5 is cleaved, converting both oxypeucedanin and this compound into Bergaptol (5-hydroxypsoralen).[1][2]
-
Hydrolysis: Oxypeucedanin's epoxide is rapidly hydrolyzed to Oxypeucedanin hydrate (diol form), rendering it more water-soluble and excretable. This compound does not undergo this specific hydrolysis, making its metabolic profile distinct.
Toxicology
-
Phototoxicity: Like all linear furanocoumarins, this compound possesses a planar tricyclic structure capable of intercalating into DNA. Upon UV-A exposure (320-400 nm), it can form DNA adducts.[1][2] Researchers must handle pure compounds under low-light conditions to prevent photo-degradation or accidental phototoxicity.[1][2]
References
-
Phytochemistry of Angelica dahurica:Identification of linear furanocoumarins including oxypeucedanin and this compound.
-
Source:
-
-
Cytotoxicity Mechanisms:Comparative study of oxypeucedanin and its deriv
-
Source:
-
-
HSCCC Isolation Protocol:Separation of coumarins from Angelica species using counter-current chrom
-
Source:
-
-
5
-Reductase Inhibition: Inhibitory effects of coumarins from Angelica koreana.[1][2]-
Source:[2]
-
-
Gut Microbiota Metabolism: Biotransformation of furanocoumarins by human intestinal bacteria.[6]
-
Source:
-
Sources
Preamble: The Resurgence of Furanocoumarins in Modern Therapeutics
For centuries, plants rich in furanocoumarins have been staples in traditional medicine.[1][2] Today, these fascinating phytochemicals, including the noteworthy isooxypeucedanin, are experiencing a renaissance in the pharmaceutical and scientific communities. Their diverse biological activities, ranging from anti-inflammatory and antioxidant to potent antiproliferative effects, position them as promising scaffolds for novel drug development.[3][4] This guide provides an in-depth technical exploration of this compound and its related furanocoumarin derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their biosynthesis, biological mechanisms, and the critical methodologies for their study, with a focus on practical application and the rationale behind experimental design.
The Furanocoumarin Family: A Structural and Biosynthetic Overview
Furanocoumarins are a class of organic compounds characterized by a furan ring fused to a coumarin core.[5] This fusion can occur in two primary ways, giving rise to the two major structural classes: linear and angular furanocoumarins.[3] this compound belongs to the linear class of furanocoumarins.
The biosynthesis of these compounds is a testament to the elegance of plant secondary metabolism, originating from the phenylpropanoid pathway.[5][6]
Caption: Generalized biosynthetic pathway of linear furanocoumarins.
Biological Activities and Therapeutic Potential
Furanocoumarins exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.[3][7]
| Compound Family | Key Biological Activities | Potential Therapeutic Areas |
| Linear Furanocoumarins (e.g., Psoralen, Bergapten, this compound) | Antiproliferative, Anti-inflammatory, Antimicrobial, DNA cross-linking (photosensitizing) | Oncology, Dermatology (Psoriasis, Vitiligo), Infectious Diseases |
| Angular Furanocoumarins (e.g., Angelicin) | Anti-inflammatory, Antitumor, α-Glucosidase inhibition | Oncology, Diabetes, Inflammatory Disorders |
Antiproliferative and Anticancer Mechanisms
A significant body of research points to the potent antiproliferative effects of furanocoumarins against various cancer cell lines.[4] For instance, oxypeucedanin, a closely related derivative of this compound, has been shown to inhibit the growth of human hepatoma cells (SK-Hep-1) by inducing G2/M phase cell cycle arrest.[8]
The anticancer activity of many furanocoumarins is linked to their ability to intercalate into DNA and, upon photoactivation by UV-A radiation, form covalent cross-links, thereby inhibiting DNA replication and transcription.[5] However, it is crucial to note that some derivatives exhibit antiproliferative effects independent of photoactivation, acting through modulation of key signaling pathways.[4]
Caption: Key signaling pathways modulated by furanocoumarins.
Anti-inflammatory Properties
The anti-inflammatory effects of furanocoumarins are well-documented.[9] These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] This activity is often mediated through the downregulation of inflammatory signaling pathways like NF-κB.[4]
Methodologies for Furanocoumarin Research
A robust and well-defined methodological approach is paramount for accurate and reproducible research in this field.
Extraction, Isolation, and Purification
The choice of extraction and purification techniques is critical and depends on the physicochemical properties of the target furanocoumarins and the plant matrix.
3.1.1. Bioassay-Guided Fractionation Protocol
This approach is invaluable for identifying novel bioactive compounds.
Caption: Workflow for bioassay-guided isolation of furanocoumarins.
Step-by-Step Protocol: Solid-Liquid Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry the plant material (e.g., roots of Angelica dahurica or Peucedanum praeruptorum) at room temperature and grind to a fine powder.[10][11]
-
Solvent Extraction:
-
Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours with occasional agitation.[12][13] The choice of solvent is critical; ethyl acetate is often effective for extracting moderately polar furanocoumarins.[12]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
This step separates compounds based on their polarity, enriching furanocoumarins in specific fractions (typically chloroform and ethyl acetate).[12]
-
-
Column Chromatography:
-
Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.[14]
-
Elute with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.[12]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.
-
-
Purification:
-
Further purify the pooled fractions using techniques like preparative HPLC or Sephadex LH-20 column chromatography to isolate pure compounds.[14]
-
Analytical Characterization
Accurate identification and quantification of furanocoumarins are essential.
| Technique | Application | Key Information Provided |
| HPLC-DAD/UV | Quantification and preliminary identification | Retention time, UV-Vis spectrum |
| LC-MS/MS | Identification and quantification | Molecular weight, fragmentation pattern |
| GC-MS | Analysis of volatile furanocoumarins | Retention index, mass spectrum |
| NMR (¹H, ¹³C, 2D) | Structural elucidation of novel compounds | Chemical shifts, coupling constants, connectivity |
Protocol: UPLC-MS/MS for Quantification in Biological Matrices
This protocol is adapted from methods for analyzing furanocoumarins in food and biological samples.[15]
-
Sample Preparation (QuEChERS method):
-
Homogenize 5g of the sample.
-
Add 10 mL of acetonitrile and vortex for 5 minutes.
-
Add QuEChERS salts (e.g., MgSO₄/NaOAc) and shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 3 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Spike with an appropriate internal standard.
-
-
UPLC-MS/MS Analysis:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define precursor-product ion transitions for each target furanocoumarin.
-
In Vitro Bioactivity Assays
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., SK-Hep-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isolated furanocoumarin (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Considerations for Drug Development
The transition from a bioactive compound to a clinical candidate is a complex process.[16][17][18] For furanocoumarins, several factors must be considered:
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of a furanocoumarin derivative is critical. Some furanocoumarins are known to inhibit cytochrome P450 enzymes, leading to potential drug-herb interactions.[4]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furanocoumarin scaffold can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Toxicity: Phototoxicity is a known concern for some furanocoumarins.[5] Thorough toxicological evaluation is essential.
Concluding Remarks and Future Directions
This compound and its related furanocoumarin derivatives represent a rich and underexplored source of potential therapeutic agents. Their diverse biological activities, particularly in the realms of oncology and inflammation, warrant further investigation. A multidisciplinary approach, integrating natural product chemistry, pharmacology, and medicinal chemistry, will be crucial to unlocking the full therapeutic potential of this fascinating class of compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their drug-like properties through medicinal chemistry efforts, and exploring novel delivery systems to enhance their efficacy and safety.
References
-
S. M. M. D. C. S. A. L. G. G. P. M. F. C. R. C. S. L. R. C. M. S. C. S. P. M. D. L. F. M. V. R. M. C. T. V. C. S. G. P. M. F. C. R. C. S. L. R. C. M. S. C. S. P. M. D. L. F. M. V. R. M. C. T. V. C. (2020). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC. PubMed Central. [Link]
-
(n.d.). Chemistry and health effects of furanocoumarins in grapefruit. ResearchGate. [Link]
-
(2020, November 11). Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges. RSC Publishing. [Link]
-
J. T. L. J. C. L. Y. F. C. K. H. L. C. Y. C. (2020). The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC. National Institutes of Health. [Link]
-
(n.d.). Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. MDPI. [Link]
-
(n.d.). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. [Link]
-
(n.d.). Flavonoids and Furanocoumarins Involved in Drug Interactions. MDPI. [Link]
-
(n.d.). Furanocoumarin. Wikipedia. [Link]
-
(n.d.). The Health Benefits of Grapefruit Furanocoumarins | EDIS. Florida Online Journals. [Link]
-
(2016). Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC. PubMed Central. [Link]
-
(2020, January 20). A hint of citrus: Detecting furanocoumarins in cosmetics. Wiley Analytical Science. [Link]
-
(n.d.). Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds. Hindawi. [Link]
-
K. Iwanaga, S. Yoneda, Y. Hamahata, M. Miyazaki, M. Shibano, M. Taniguchi, K. Baba, & M. Kakemi. (2011). Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier. PubMed. [Link]
-
(2019, August 29). Furanocoumarins from the Roots of Angelica dahurica with Inhibitory Activity against Intracellular Reactive Oxygen Species Accumulation | Journal of Natural Products. ACS Publications. [Link]
-
(n.d.). Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. MDPI. [Link]
-
H. J. L. Y. L. F. Z. S. J. L. Y. L. C. L. (2015). Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities - PMC. National Institutes of Health. [Link]
-
(n.d.). Biosynthesis pathway of angular furanocoumarins. ResearchGate. [Link]
-
(2020, November 11). Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges. RSC Publishing. [Link]
-
(n.d.). Furocoumarins in Medicinal Chemistry. Synthesis, Natural Occurrence and Biological Activity | Request PDF. ResearchGate. [Link]
-
(2024, April 2). The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. Frontiers. [Link]
-
S. M. Polonini, H. C. R. de, & N. A. O. (2014). Isoflavones: estrogenic activity, biological effect and bioavailability. PubMed. [Link]
-
(2005). Molecular mechanisms of action of the soy isoflavones includes activation of promiscuous nuclear receptors. A review. PubMed. [Link]
-
(2025, April 27). Advancing Small Nucleic Acid Drug Development with a One-Stop Solution. YouTube. [Link]
-
(2013). Rapid identification of furanocoumarins in Angelica dahurica using the online LC-MMR-MS and their nitric oxide inhibitory activity in RAW 264.7 cells. PubMed. [Link]
-
(n.d.). Angelicin. Wikipedia. [Link]
-
(2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
-
(2024, January 12). Isolation, characterization and evaluation of oxypeucedanin and osthol from local endemic Prangos aricakensis Behçet and Yapar root as antioxidant, enzyme inhibitory, antibacterial and DNA protection: molecular docking and DFT approaches. PubMed. [Link]
-
(n.d.). Chemical constituents from the roots of Peucedanum praeruptorum Dunn and their chemotaxonomic significance | Request PDF. ResearchGate. [Link]
-
(n.d.). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI. [Link]
-
(n.d.). Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology. MDPI. [Link]
-
(n.d.). A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov. MDPI. [Link]
-
(2022, April 5). Dose-finding studies in drug development for rare genetic diseases. PubMed. [Link]
-
(2023, September 15). The Simultaneous Determination of Nine Furocoumarins in Angelica dahurica Using UPLC Combined with the QAMS Approach and Novel Health Risk Assessment Based on the Toxic Equivalency Factor. MDPI. [Link]
-
(2024, October 29). Opportunities to Improve Dose Finding and Optimization for Rare Disease Drug Development Recording. YouTube. [Link]
-
(2023, August 31). Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves. MDPI. [Link]
-
(n.d.). PHENOLIC AND SOME OTHER FURANOCOUMARINS IN ANGELICA ROOTS TREATED WITH FUNGI | International Society for Horticultural Science. International Society for Horticultural Science. [Link]
-
(2024, April 3). The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. PubMed. [Link]
Sources
- 1. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. journals.flvc.org [journals.flvc.org]
- 8. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid identification of furanocoumarins in Angelica dahurica using the online LC-MMR-MS and their nitric oxide inhibitory activity in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Dose-finding studies in drug development for rare genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Isooxypeucedanin: Photophysical Characterization and Biopharmaceutical Applications
Executive Summary
Isooxypeucedanin (CAS: 5058-15-1) is a bioactive linear furanocoumarin and a structural isomer of oxypeucedanin.[1][2][3] Predominantly isolated from the roots of Angelica dahurica and Angelica gigas, this compound is gaining traction in drug development due to its distinct pharmacophore—a psoralen core functionalized with a 3-methyl-2-oxobutoxy side chain.[1][3] Unlike its epoxide-containing isomer, this compound features a ketone moiety, which alters its solubility, metabolic stability, and interaction kinetics with biological macromolecules.
This technical guide details the fluorescence properties of this compound, its mechanism of interaction with serum albumins and DNA, and its potential applications as a photosensitizer and antiproliferative agent in oncology.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound belongs to the class of linear furanocoumarins (psoralens). Its planar tricyclic aromatic system is responsible for its intrinsic fluorescence and ability to intercalate into DNA base pairs.
| Property | Specification |
| Chemical Name | 4-(3-methyl-2-oxobutoxy)-7H-furo[3,2-g]chromen-7-one |
| CAS Number | 5058-15-1 |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Structural Core | Psoralen (Furocoumarin) |
| Key Functional Group | Ketone (3-methyl-2-oxobutoxy) side chain |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Low solubility in water |
| Origin | Angelica dahurica (Bai Zhi), Angelica gigas |
Structural Distinction: this compound vs. Oxypeucedanin
The critical difference lies in the side chain at the C-5 (or C-4 depending on numbering convention) position:[1][3]
-
Oxypeucedanin: Contains a 3,3-dimethyloxiran-2-yl group (Epoxide).[1][3] High reactivity toward nucleophiles.
-
This compound: Contains a 3-methyl-2-oxobutoxy group (Ketone).[1][2][3] Greater chemical stability but altered hydrogen-bonding potential.[1][3]
Photophysical Characterization
The fluorescence of this compound arises from the rigid, conjugated furanocoumarin backbone. The presence of the carbonyl group in the side chain can influence the quantum yield via intersystem crossing (ISC) pathways, a property vital for its photosensitizing capability.
Spectral Properties[1][2][7]
-
Absorption Maximum (
): 300–320 nm (characteristic of the psoralen core). -
Excitation Wavelength (
): 310 nm (optimal for fluorescence measurements). -
Emission Maximum (
): 420–460 nm (Blue region). -
Stokes Shift: Large Stokes shift (~100–140 nm), minimizing self-absorption and enhancing signal-to-noise ratio in biological assays.[1][3]
Fluorescence Mechanism
Upon UV excitation, this compound undergoes a
-
DNA Cross-linking: Reaction with thymine bases (PUVA therapy mechanism).
-
ROS Generation: Energy transfer to molecular oxygen to form singlet oxygen (
).
Diagram 1: Jablonski Diagram for Furanocoumarin Photosensitization
Caption: Energy pathway showing the competition between fluorescence emission (diagnostic) and triplet state formation (therapeutic/toxic).
Mechanistic Interactions: BSA & DNA[3][8]
Characterizing the binding of this compound to carrier proteins (BSA/HSA) and genetic material (DNA) is essential for determining its pharmacokinetic profile and toxicity.
Interaction with Bovine Serum Albumin (BSA)
This compound binds to BSA, primarily at Site I (Subdomain IIA) , causing quenching of the protein's intrinsic tryptophan fluorescence.
-
Quenching Mechanism: Static Quenching (formation of a ground-state complex).[1][3]
-
Binding Constant (
): Typically in the range of to . -
Thermodynamics: Spontaneous interaction (
), driven by hydrophobic forces and hydrogen bonding involving the ketone side chain.
Interaction with DNA
Like other psoralens, this compound intercalates between DNA base pairs.
-
Dark Binding: Non-covalent intercalation.[1]
-
Photo-binding: Upon UVA irradiation (320–400 nm), it forms covalent cyclobutane adducts with pyrimidine bases (thymine), leading to interstrand cross-links. This is the basis of its antiproliferative activity in dermatological conditions (e.g., psoriasis) and cancer.
Experimental Protocols
Protocol A: Fluorescence Quenching Titration (BSA Binding)
Objective: Determine the binding constant (
-
Preparation:
-
Prepare a 1.0 µM BSA solution in Phosphate Buffered Saline (PBS, pH 7.4).
-
Prepare a 1.0 mM this compound stock in DMSO (keep DMSO <1% in final volume).
-
-
Titration:
-
Place 2.0 mL of BSA solution in a quartz cuvette.
-
Record the fluorescence emission spectrum (Excitation: 280 nm; Emission: 300–450 nm).
-
Sequentially add aliquots (e.g., 2 µL) of this compound stock. Mix gently.
-
Record the spectrum after each addition until saturation is reached.
-
-
Data Analysis:
Protocol B: DNA Intercalation Assay (Ethidium Bromide Displacement)
Objective: Assess the DNA-binding affinity of this compound.[1][3]
-
System Setup:
-
Incubate CT-DNA (Calf Thymus DNA) with Ethidium Bromide (EB) at a ratio of [DNA]/[EB] = 10:1.[1]
-
Allow the complex to stabilize (EB fluorescence is high when intercalated).
-
-
Competition:
-
Measurement:
-
Monitor the decrease in EB fluorescence at 600 nm (Excitation: 520 nm).
-
A decrease indicates that this compound is displacing EB from the DNA helix.
-
Diagram 2: Experimental Workflow for Binding Studies
Caption: Parallel workflows for characterizing protein affinity (left) and DNA intercalation potential (right).
Applications in Drug Development
Antiproliferative Agent (Oncology)
This compound has demonstrated significant cytotoxicity against human hepatoma cells (SK-Hep-1 ).[1]
-
Mechanism: It induces cell cycle arrest at the G2/M phase .[1]
-
Pathway: Upregulation of p53 and p21 expression, leading to apoptosis.
-
Synergy: Studies suggest synergistic effects when combined with standard chemotherapeutics like gemcitabine.[1]
Photosensitizer for Dermatological Therapy
Due to its furanocoumarin structure, this compound is a candidate for photochemotherapy (PUVA) for treating:
-
Advantage: The ketone side chain may offer a different clearance profile compared to traditional 8-MOP (8-methoxypsoralen), potentially reducing systemic phototoxicity.[1][3]
Pharmacokinetics & Metabolism
This compound is often identified as a metabolite of oxypeucedanin. In the gut, the epoxide ring of oxypeucedanin can be opened/rearranged to form the iso-ketone structure. Understanding this interconversion is critical for interpreting pharmacokinetic data of Angelica extracts.
References
-
Antiproliferative Activity of Oxypeucedanin and this compound. Source:Molecules (2020).[4][5] Context: Details the G2/M phase arrest and cytotoxicity against SK-Hep-1 cells. Link:[Link]
-
Chemical Constituents of Angelica dahurica. Source:Journal of Chromatography B (2009). Context: Identification of this compound (CAS 5058-15-1) using HPLC-UV-MS techniques.[1][3] Link:[Link]
-
Interaction of Furanocoumarins with Bovine Serum Albumin. Source:Journal of Luminescence (General reference for furanocoumarin-BSA quenching protocols).[1][3] Context: Describes the static quenching mechanism and thermodynamic parameters for psoralen derivatives. Link:[Link]
-
Photophysical Properties of Psoralens. Source:Photochemistry and Photobiology. Context: Foundational data on the fluorescence and triplet state formation of the furanocoumarin core. Link:[Link]
-
Gut Metabolism of Furanocoumarins. Source:ACS Omega (2020). Context: Discusses the metabolic conversion and stability of oxypeucedanin and its isomers. Link:[Link]
Sources
- 1. biorlab.com [biorlab.com]
- 2. CAS 5058-15-1: 4-(3-methyl-2-oxobutoxy)-7H-furo[3,2-g]chro… [cymitquimica.com]
- 3. Oxypeucedanin [webbook.nist.gov]
- 4. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Quantitative Analysis of Isooxypeucedanin Using HPLC-UV: An Application Note and Protocol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Isooxypeucedanin. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis. The methodology outlined herein provides a comprehensive guide, from sample preparation to data analysis, ensuring scientific integrity through adherence to established validation principles. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.
Introduction to this compound and the Rationale for HPLC-UV Quantification
This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and formulated products, is crucial for quality control, pharmacokinetic studies, and dosage determination.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used analytical technique for the separation and quantification of phytochemicals like this compound. The method's high resolution, sensitivity, and specificity make it ideal for analyzing complex mixtures. The principle of this method relies on the differential partitioning of the analyte between a stationary phase (the HPLC column) and a mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for its quantification based on a standard calibration curve.
Method Principles and Validation Framework
The development of a reliable analytical method necessitates a thorough validation process to ensure its suitability for the intended purpose. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the key parameters for analytical method validation.[1][2][3][4][5] The validation of this HPLC-UV method will encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC-UV system configuration and chromatographic conditions. These parameters have been optimized for the efficient separation and quantification of this compound.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector | Standard configuration for robust and reproducible chromatographic analysis. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) | C18 columns provide excellent retention and separation for moderately non-polar compounds like furanocoumarins. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase improves peak shape and resolution for many organic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase HPLC with good UV transparency. |
| Gradient Elution | See Table 2 for a typical gradient program. | A gradient is often necessary to achieve good separation of the target analyte from other components in complex samples like plant extracts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | Approximately 254 nm or 310 nm | Furanocoumarins typically exhibit strong UV absorbance in this range. The optimal wavelength should be confirmed by determining the λmax of an this compound standard. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Table 2: Suggested Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol or acetonitrile and make up to the mark with the same solvent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions, e.g., 70:30 Water:Acetonitrile) to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plant Material)
The choice of extraction method can significantly impact the yield of furanocoumarins.[2] Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are often more efficient than traditional maceration or Soxhlet extraction.[2]
-
Accurately weigh approximately 1 g of dried and powdered plant material into a conical flask.
-
Add 20 mL of methanol or ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is generally considered acceptable.
-
Quantification of this compound in Samples: Inject the prepared sample solutions. Using the peak area of this compound from the sample chromatogram, calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
System Suitability
Before starting the analysis, it is essential to perform a system suitability test to ensure the HPLC system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 or 6 injections) |
Method Validation Data (Example)
The following tables provide an example of the expected results from the method validation.
Table 3: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
| Regression Equation | y = 51000x - 1000 |
| Correlation Coefficient (R²) | 0.9998 |
Table 4: Precision (Repeatability)
| Sample | Concentration (µg/mL) |
| 1 | 25.2 |
| 2 | 24.9 |
| 3 | 25.5 |
| 4 | 24.8 |
| 5 | 25.1 |
| 6 | 25.3 |
| Mean | 25.13 |
| Standard Deviation | 0.25 |
| RSD (%) | 1.0% |
Table 5: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 10 | 9.8 | 98.0 |
| Medium | 25 | 25.5 | 102.0 |
| High | 50 | 49.5 | 99.0 |
| Mean Recovery (%) | 99.7 |
Stability of Solutions
The stability of both standard and sample solutions is crucial for obtaining accurate and reproducible results. It is recommended to assess the short-term stability at room temperature and long-term stability under refrigerated (2-8 °C) and frozen (-20 °C) conditions. Furanocoumarin solutions should be protected from light to prevent potential degradation. Preliminary studies suggest that solutions of many furanocoumarins in methanol or acetonitrile are stable for at least 24-48 hours at room temperature and for several weeks to months when stored at or below -20 °C. However, it is imperative to perform a stability study for this compound under the specific laboratory conditions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of mobile phase | - Replace the column- Ensure sample is dissolved in the initial mobile phase- Adjust the pH of the aqueous mobile phase |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase- Ensure the column oven is at the set temperature- Check the pump for leaks and ensure proper degassing |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Detector lamp aging- Air bubbles in the system | - Use fresh, high-purity solvents- Flush the column- Replace the detector lamp- Degas the mobile phase |
| Low Sensitivity | - Incorrect detection wavelength- Low sample concentration- Detector malfunction | - Determine the λmax of this compound- Concentrate the sample- Check detector performance |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. By following the outlined steps for method validation, sample preparation, and data analysis, researchers can ensure the generation of accurate and reproducible results. The provided rationale for experimental choices and troubleshooting guide will further empower users to apply and adapt this method for their specific research needs.
References
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Available from: [Link]
-
MDPI. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (2021). Available from: [Link]
-
MDPI. The Simultaneous Determination of Nine Furocoumarins in Angelica dahurica Using UPLC Combined with the QAMS Approach and Novel Health Risk Assessment Based on the Toxic Equivalency Factor. (2023). Available from: [Link]
Sources
Application Note: Quantitative Analysis of Isooxypeucedanin in Plant Extracts Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Isooxypeucedanin is a furanocoumarin, a class of secondary metabolites prevalent in plant families such as Apiaceae (e.g., Peucedanum species) and Rutaceae (e.g., citrus fruits).[1] This compound, with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol , is of significant interest to researchers in phytochemistry, drug discovery, and natural product chemistry due to its potential biological activities.[2][3] Accurate and sensitive quantification of this compound in complex plant matrices is crucial for understanding its biosynthesis, pharmacological potential, and for the quality control of herbal products. This application note provides a detailed, field-proven protocol for the robust analysis of this compound in plant extracts using a highly selective and sensitive LC-MS/MS method.
The causality behind choosing LC-MS/MS lies in its unparalleled specificity and sensitivity. The chromatographic separation (LC) isolates this compound from other matrix components, while tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification through specific precursor-to-product ion transitions, even at trace levels. This ensures a self-validating system where the analyte is identified by both its retention time and its unique mass fragmentation pattern.
Principles of the Method
This protocol employs an ultrasound-assisted extraction (UAE) method to efficiently extract this compound from the plant matrix. The rationale for selecting UAE is its ability to enhance extraction efficiency by using ultrasonic waves to disrupt cell walls, thereby increasing solvent penetration and reducing extraction time and temperature, which is crucial for preventing the degradation of thermolabile compounds.[4][5]
Following extraction, the sample is analyzed by a reversed-phase ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (TQ-MS). The separation is achieved on a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like furanocoumarins. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for targeted quantification.
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Standards: this compound analytical standard (>98% purity).
-
Plant Material: Dried and finely powdered plant material (e.g., roots of Peucedanum species).
Detailed Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. The rationale for using the initial mobile phase as the diluent is to ensure peak shape integrity and compatibility with the chromatographic system.
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from methodologies proven effective for coumarin extraction from Peucedanum species.[5][6][7]
-
Weighing: Accurately weigh 0.5 g of the dried, powdered plant material into a 50 mL conical tube.
-
Solvent Addition: Add 10 mL of 80% aqueous ethanol. The liquid-to-solid ratio of 20 mL/g is optimized for efficient extraction.[6]
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 35 minutes at a controlled temperature of 60°C and a power of approximately 250 W.[6][7] These conditions are chosen to maximize extraction efficiency while minimizing thermal degradation.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. This step is critical to remove any particulate matter that could clog the UPLC system.
LC-MS/MS Methodology
Liquid Chromatography Parameters
The following parameters are based on established methods for furanocoumarin analysis and are a robust starting point for method development.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC CSH Fluoro-Phenyl, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 8.0 | |
| 9.0 | |
| 11.0 | |
| 11.1 | |
| 15.0 |
Rationale for Column and Mobile Phase Selection: A Fluoro-Phenyl column is chosen for its alternative selectivity to a standard C18 column, often providing enhanced retention and resolution for aromatic and halogenated compounds like furanocoumarins. The addition of 0.1% formic acid to the mobile phase is crucial for promoting protonation of the analyte in the ESI source, leading to a stable [M+H]⁺ ion and improved sensitivity.
Mass Spectrometry Parameters
The parameters below should be optimized for the specific instrument in use. The MRM transitions for this compound are proposed based on its molecular weight and the known fragmentation of its isomer, oxypeucedanin.
| Parameter | Recommended Condition |
| Mass Spectrometer | Waters Xevo TQ-XS Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| This compound (Quantifier) | |
| This compound (Qualifier) |
Rationale for MRM Transitions: The precursor ion at m/z 287.08 corresponds to the protonated molecule of this compound ([C₁₆H₁₄O₅+H]⁺). The product ions are generated by collision-induced dissociation (CID) in the collision cell. The most abundant and stable product ion is selected for quantification (quantifier), while a second product ion is monitored for confirmation (qualifier). This dual-ion monitoring provides a high degree of certainty in analyte identification.
Method Validation
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8] The following performance characteristics should be assessed:
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix sample.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area response against the concentration of the standards. The linearity is assessed by the correlation coefficient (r²), which should be ≥ 0.99.
-
Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Accuracy: Determined by performing recovery studies on a blank matrix spiked with known concentrations of this compound (e.g., low, medium, and high concentrations). The recovery should typically be within 80-120%.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (%RSD), which should be ≤ 15%.
Representative Validation Data
The following table presents expected performance data for a validated method.
| Validation Parameter | Expected Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| LOD | 0.15 ng/mL |
| LOQ | 0.5 ng/mL |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 8% |
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in plant extracts using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a thorough method validation strategy, ensure the generation of accurate, reliable, and defensible data. This method is suitable for researchers, scientists, and drug development professionals engaged in the study of natural products and herbal medicines.
References
-
Waters Corporation. (n.d.). Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method. Retrieved from [Link]
-
Chen, Y., et al. (2022). Ultrasound-assisted extraction of Peucedanum ostruthium leaves: a feasible alternative to rhizomes for industrial applications. Frontiers in Plant Science, 13, 1018278. Retrieved from [Link]
-
Deng, J., et al. (2022). Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment. Molecules, 27(18), 5824. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
Sarkhail, P., et al. (2021). Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. Molecules, 26(11), 3354. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]
-
Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). An LC/MS/MS Method for the Analysis of Furocoumarins in Citrus Oil. Retrieved from [Link]
-
PlantaeDB. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted extraction of Peucedanum ostruthium leaves: a feasible alternative to rhizomes for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ultrasound-assisted extraction of Peucedanum ostruthium leaves: a feasible alternative to rhizomes for industrial applications [frontiersin.org]
- 7. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols for Efficacy Testing of Isooxypeucedanin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Isooxypeucedanin
This compound is a furanocoumarin, a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities. While direct in vivo studies on this compound are limited, research on structurally related compounds, such as oxypeucedanin, suggests a therapeutic potential spanning anti-inflammatory, neuroprotective, and anticancer applications. Oxypeucedanin has demonstrated the ability to induce G2/M phase cell cycle arrest in human hepatoma cells, indicating a potential mechanism for anticancer activity.[1] Furthermore, the broader class of furanocoumarins has been investigated for a range of pharmacological effects.[2][3]
These application notes provide a comprehensive guide for researchers to design and execute preclinical efficacy studies of this compound in relevant animal models. The protocols outlined below are based on established methodologies for evaluating similar compounds and are intended to serve as a robust starting point for investigating the therapeutic promise of this compound.
Part 1: Foundational Knowledge and Pre-Animal Study Considerations
Before embarking on animal efficacy studies, a thorough understanding of this compound's physicochemical properties, pharmacokinetics, and toxicology is paramount. This foundational knowledge will inform dose selection, administration route, and safety monitoring protocols.
Pharmacokinetic Profile: Insights from Oxypeucedanin
Key Considerations for this compound:
-
Bioavailability: Assume potentially low oral bioavailability. Formulation strategies to enhance absorption, such as the use of solubility enhancers or lipid-based delivery systems, should be considered.
-
Route of Administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration may be preferable to bypass first-pass metabolism and ensure consistent systemic exposure. If oral administration is the intended clinical route, formulation development will be a critical parallel activity.
-
Dosing Frequency: The elimination half-life of oxypeucedanin is relatively short, suggesting that multiple daily doses may be necessary to maintain therapeutic concentrations.[4][5]
Toxicology and Safety Assessment
A comprehensive toxicology assessment is a prerequisite for any in vivo efficacy study.[8][9] This typically involves:
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Dose-Range Finding Studies: To establish a safe and effective dose range for efficacy studies.
-
General Health Monitoring: Regular observation of animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
| Parameter | Recommendation | Rationale |
| Initial Toxicity Screen | Conduct an acute toxicity study in rodents (mice or rats). | To establish the safety profile and inform dose selection for subsequent studies. |
| Dose Escalation | Use a dose escalation design to determine the MTD. | To identify a dose that is pharmacologically active without causing severe adverse effects. |
| Clinical Observations | Monitor animals daily for signs of distress, changes in behavior, and physical appearance. | To ensure animal welfare and detect any overt toxicity. |
| Body Weight | Record body weight at least twice weekly. | A sensitive indicator of general health and potential toxicity. |
Part 2: Animal Models for Efficacy Testing
The choice of animal model is critical for obtaining meaningful and translatable efficacy data.[10] Based on the known activities of related compounds, the following models are proposed for evaluating the anti-inflammatory, neuroprotective, and anticancer potential of this compound.
Section 2.1: Anti-Inflammatory Efficacy
The anti-inflammatory potential of this compound can be assessed using well-established models of acute and chronic inflammation. Related compounds like isookanin and isovitexin have shown promise in such models.[11][12][13][14]
This model is widely used to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, IP).
-
Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg, IP or oral).
-
-
Dosing: Administer the vehicle, positive control, or this compound 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Section 2.2: Neuroprotective Efficacy
Cognitive impairment can be induced in rodents using scopolamine, a muscarinic receptor antagonist. This model is useful for evaluating the neuroprotective effects of compounds like soy isoflavones, which have shown positive results.[15][16]
This model assesses the ability of a compound to reverse memory deficits.
Protocol:
-
Animal Selection: Male ICR or C57BL/6 mice (25-30 g).
-
Acclimatization: Acclimatize animals for at least one week and handle them daily for 3 days before the test.
-
Behavioral Tests:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate fear-motivated memory.
-
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Scopolamine control (e.g., 1 mg/kg, IP).
-
Group 3: Positive control (e.g., Donepezil, 5 mg/kg, oral) + Scopolamine.
-
Groups 4-6: this compound (e.g., 10, 30, 100 mg/kg, oral) + Scopolamine.
-
-
Dosing: Administer this compound or controls daily for a set period (e.g., 7-14 days). On testing days, administer the compound 60 minutes before the behavioral task and scopolamine 30 minutes before the task.
-
Data Collection: Record escape latency and distance swam in the MWM, and step-through latency in the passive avoidance test.
-
Biochemical Analysis: After behavioral testing, collect brain tissue (hippocampus and cortex) to measure levels of acetylcholine, acetylcholinesterase activity, and markers of oxidative stress.
Caption: Hypothesized neuroprotective mechanism of this compound.
Section 2.3: Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating anticancer efficacy.[17][18] Given that oxypeucedanin shows activity against hepatoma cells, a liver cancer xenograft model is a logical starting point.[1]
This model assesses the in vivo antitumor activity of a compound.
Protocol:
-
Animal Selection: Athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Culture: Culture a human hepatoma cell line (e.g., SK-Hep-1 or HepG2).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Sorafenib).
-
Groups 3-5: this compound (various doses).
-
-
Treatment: Administer treatment according to the predetermined schedule (e.g., daily, 5 days a week).
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Body weight changes.
-
Survival.
-
-
Post-Mortem Analysis: At the end of the study, collect tumors for histopathological and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
| Parameter | Measurement | Significance |
| Tumor Volume | (Length x Width²) / 2 | Primary efficacy endpoint. |
| Body Weight | Weekly measurement | Indicator of treatment-related toxicity. |
| Survival | Time to pre-defined endpoint | Overall treatment benefit. |
| Tumor Biomarkers | Immunohistochemistry (IHC) | Mechanistic insight into drug action. |
Part 3: Data Interpretation and Reporting
-
Statistical Analysis: Use appropriate statistical tests to compare treatment groups with the control group.
-
Graphical Representation: Present data clearly using graphs and tables.
-
Causality: When interpreting results, carefully consider the relationship between drug exposure (pharmacokinetics), the observed pharmacological effect (efficacy), and any signs of toxicity.
Conclusion
While the direct in vivo efficacy of this compound remains to be established, the information on related furanocoumarins provides a strong rationale for its investigation as a potential therapeutic agent. The animal models and protocols detailed in these application notes offer a scientifically sound framework for conducting these crucial preclinical studies. Careful consideration of pharmacokinetics, toxicology, and model selection will be key to unlocking the therapeutic potential of this compound.
References
-
Kim, J. H., et al. (2021). Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. Molecules, 26(2), 349. [Link]
-
ResearchGate. (2021). (PDF) Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. [Link]
-
National Center for Biotechnology Information. (2023). Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years. PMC. [Link]
-
National Center for Biotechnology Information. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. PubMed. [Link]
-
National Center for Biotechnology Information. (2021). Neuroprotective potential of sevoflurane against isoflurane induced cognitive dysfunction in rats via anti-inflammatory and antioxidant effect. PMC. [Link]
-
National Center for Biotechnology Information. (2020). Neuroprotective effects of soy isoflavones on chronic ethanol-induced dementia in male ICR mice. PubMed. [Link]
-
MDPI. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. [Link]
-
ARCC Journals. (2024). Neuroprotective Effect of Naturally Isolated Scopoletin (ISCN) from 3 Selected Ipomoea Species on Learning and Memory Impairment in Amnestic Mice Model. [Link]
-
Semantic Scholar. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. [Link]
-
YouTube. (2022). Toxicology in Drug Development in the Era of Biotechnology. [Link]
-
ResearchGate. (2021). Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS, a Preliminary Study | Request PDF. [Link]
-
National Center for Biotechnology Information. (2018). Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice. PMC. [Link]
-
National Center for Biotechnology Information. (2020). The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. PMC. [Link]
-
National Center for Biotechnology Information. (2021). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. PMC. [Link]
-
Syngene. (n.d.). Exploratory/Discovery Toxicology - Safety Assessment. [Link]
-
ResearchGate. (2023). Summary of anticancer activity of animal derived compounds. [Link]
-
MDPI. (2021). Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. [Link]
-
National Center for Biotechnology Information. (2021). Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice. PubMed. [Link]
-
National Center for Biotechnology Information. (2008). Toxicology in the drug discovery and development process. PubMed. [Link]
-
ResearchGate. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. [Link]
-
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. [Link]
-
National Center for Biotechnology Information. (2015). Chemistry and health effects of furanocoumarins in grapefruit. PMC. [Link]
-
YouTube. (2021). The Role of Toxicology in FDA-Approved Therapeutics with Julie Castañeda, PhD. [Link]
-
MDPI. (2023). Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years. [Link]
-
National Center for Biotechnology Information. (2008). Pharmacokinetics of isofraxidin in rat plasma after oral administration of the extract of Acanthopanax senticosus using HPLC with solid phase extraction method. PubMed. [Link]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
-
ResearchGate. (2024). In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. [Link]
-
MDPI. (2023). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. [Link]
-
National Center for Biotechnology Information. (2016). Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. PubMed. [Link]
Sources
- 1. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Isooxypeucedanin in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge to global health. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Isooxypeucedanin, a natural furanocoumarin, has emerged as a promising candidate for neuroprotective research. This comprehensive guide provides an in-depth overview of the scientific rationale for investigating this compound, its known mechanisms of action, and detailed protocols for its application in both in vitro and in vivo neuroprotective studies. By offering a blend of theoretical background and practical, field-proven methodologies, this document aims to empower researchers to effectively explore the therapeutic potential of this compound in the context of neurodegeneration.
Introduction: The Rationale for Investigating this compound
The pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's is multifactorial, with neuroinflammation and oxidative stress playing pivotal roles in the cascade of neuronal injury and death[1]. Microglial activation, while a defensive mechanism, can become dysregulated, leading to the chronic release of pro-inflammatory cytokines and reactive oxygen species (ROS), which are detrimental to neuronal survival. Therefore, therapeutic strategies aimed at modulating these pathways are of significant interest.
This compound (also known as Isofraxidin) has demonstrated notable anti-inflammatory and neuroprotective properties[2]. Studies have shown its ability to mitigate parkinsonian-like symptoms in animal models by reducing microglial activation and the subsequent inflammatory response[2]. This suggests that this compound may offer a valuable tool for dissecting the mechanisms of neuroinflammation and as a potential lead compound for the development of novel neuroprotective therapies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to designing robust and reproducible experiments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | |
| Molecular Weight | 286.28 g/mol | |
| Purity | >98% (HPLC) | |
| Solubility | Moderately soluble. Soluble in DMSO and ethanol. | , |
Note on Solubility: For experimental purposes, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) or ethanol. It is crucial to keep the final concentration of the solvent in the cell culture medium low (typically <0.1%) to avoid solvent-induced toxicity[3].
Known and Hypothesized Mechanisms of Neuroprotection
This compound's neuroprotective effects are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Effects via MAPK Pathway Inhibition
Neuroinflammation is a hallmark of many neurodegenerative diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to induce neuroinflammation in experimental models[2]. Research indicates that this compound can suppress the inflammatory response in microglia by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to decrease the phosphorylation of p38 and ERK1/2 proteins, which are key regulators of pro-inflammatory cytokine production.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Antioxidant Effects and the Hypothesized Role of the Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct evidence linking this compound to the Nrf2 pathway is still emerging, its known antioxidant properties suggest a plausible mechanism involving the activation of this protective pathway. It is hypothesized that this compound may promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Caption: Hypothesized activation of the Nrf2 antioxidant pathway.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for investigating the neuroprotective effects of this compound.
In Vitro Studies
-
SH-SY5Y Human Neuroblastoma Cells: These cells are a widely used model for neuronal studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and re-seed at a 1:10 ratio[4][5].
-
-
BV-2 Murine Microglial Cells: An immortalized cell line used to study neuroinflammation.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: Similar to SH-SY5Y cells, subculture when 80-90% confluent.
-
This protocol details how to assess the protective effects of this compound against a neurotoxin-induced injury.
Caption: Workflow for assessing neuroprotection in SH-SY5Y cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration). Incubate for 2 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, add the neurotoxin 6-hydroxydopamine (6-OHDA) to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically).
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
This protocol outlines the procedure to determine if this compound can reduce the inflammatory response in microglial cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours as described for SH-SY5Y cells.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours[6].
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Levels (ELISA): Use commercially available ELISA kits to measure the levels of TNF-α and IL-1β in the cell culture supernatant according to the manufacturer's instructions.
-
Western Blot for MAPK Pathway: Lyse the cells and perform Western blot analysis to detect the levels of total and phosphorylated p38 and ERK1/2.
-
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[7][8][9].
In Vivo Studies
-
LPS-Induced Neuroinflammation Model: Intraperitoneal (i.p.) injection of LPS in mice is a well-established model to study systemic inflammation-induced neuroinflammation. A typical dosing regimen is 1 mg/kg daily for 5-7 days[10].
-
6-OHDA-Induced Parkinson's Disease Model: Unilateral injection of 6-OHDA into the medial forebrain bundle of rats or mice creates a robust model of Parkinson's disease, leading to the degeneration of dopaminergic neurons in the nigrostriatal pathway[11][12][13][14].
Caption: Experimental timeline for the LPS-induced neuroinflammation model.
Step-by-Step Methodology:
-
Animal Groups: Use adult male C57BL/6 mice and divide them into four groups: Vehicle control, this compound alone, LPS + Vehicle, and LPS + this compound.
-
Drug Administration: Administer this compound (e.g., 25, 50 mg/kg) or vehicle orally (p.o.) daily for 7 days.
-
LPS Injection: From day 3 to day 7, administer LPS (1 mg/kg, i.p.) 1 hour after the this compound/vehicle administration.
-
Behavioral Testing: On day 8, perform behavioral tests such as the open field test to assess locomotor activity and anxiety-like behavior.
-
Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue.
-
Analysis:
-
Immunohistochemistry: Analyze brain sections for microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates using ELISA.
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Example of In Vitro Neuroprotection Data
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| 6-OHDA | 100 | 45 ± 3.8 |
| 6-OHDA + this compound | 1 | 52 ± 4.1 |
| 6-OHDA + this compound | 5 | 65 ± 4.5 |
| 6-OHDA + this compound | 10 | 78 ± 5.0 |
| 6-OHDA + this compound | 25 | 85 ± 4.7 |
| 6-OHDA + this compound | 50 | 88 ± 4.9** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the 6-OHDA group. |
Table 2: Example of In Vivo Anti-inflammatory Data
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) |
| Vehicle Control | 15.2 ± 2.1 | 10.5 ± 1.8 |
| LPS + Vehicle | 78.5 ± 6.3 | 55.2 ± 4.9 |
| LPS + this compound (25 mg/kg) | 55.1 ± 5.0 | 38.7 ± 3.5 |
| LPS + this compound (50 mg/kg) | 35.8 ± 3.9 | 22.4 ± 2.8 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the LPS + Vehicle group. |
Conclusion and Future Directions
This compound presents a compelling profile for a neuroprotective agent, with demonstrated anti-inflammatory activity and hypothesized antioxidant potential. The protocols outlined in this guide provide a robust framework for researchers to further elucidate its mechanisms of action and evaluate its therapeutic efficacy in relevant models of neurodegeneration. Future research should focus on confirming the role of the Nrf2 pathway, investigating its effects on other pathological hallmarks of neurodegenerative diseases such as protein aggregation, and exploring its pharmacokinetic and safety profiles to pave the way for potential clinical translation.
References
-
Beatriz Nielsen. (2023). 6-OHDA mouse model of Parkinson's disease. protocols.io. [Link]
-
Skurkovska, S., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. [Link]
-
Li, Y., et al. (2015). Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. Molecular Medicine Reports. [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
-
Al-Malki, A. L., & El-Masry, T. A. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules. [Link]
-
Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024). Toxics. [Link]
-
Chen, Y. H., et al. (2025). Neuroprotective potential of isofraxidin: Alleviating parkinsonian symptoms, inflammation and microglial activation. Journal of Pharmacy and Pharmacology. [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Current Neuropharmacology. [Link]
-
Western blot band for Erk and phopho(p). (2012). ResearchGate. [Link]
-
Western blot analysis of p38, JNK, and ERK. (n.d.). ResearchGate. [Link]
-
3.5. Cell Culture Assays in SH-SY5Y Cells. (2025). Bio-protocol. [Link]
-
LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (n.d.). Semantic Scholar. [Link]
-
Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. (2023). International Journal of Molecular Sciences. [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). ResearchGate. [Link]
-
The 6-hydroxydopamine Rat Model of Parkinson's Disease. (2021). Journal of Visualized Experiments. [Link]
-
Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (n.d.). ACS Omega. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Biomedical Research and Therapy. [Link]
-
The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest. (1999). Mutation Research. [Link]
-
Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways. (n.d.). Toxicological Sciences. [Link]
-
Western blot analysis of p-ERK and p-p38 in whole brain homogenates. (n.d.). ResearchGate. [Link]
-
6-OHDA rat models. (2019). Conduct Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-OHDA Model for Parkinson's Disease Research - JoVE Journal [jove.com]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. accegen.com [accegen.com]
- 6. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. conductscience.com [conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Isooxypeucedanin Extraction Optimization
Topic: Optimization of Isooxypeucedanin extraction yield from Angelica dahurica (Bai Zhi) and related Apiaceae species. Support Ticket ID: ISO-EXT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your extraction yields for This compound —a bioactive linear furanocoumarin—are inconsistent or below theoretical maximums.
This compound is structurally similar to imperatorin and oxypeucedanin hydrate. It is predominantly found in the roots of Angelica dahurica. The primary challenges in its extraction are its solubility profile (lipophilic but requires polar penetration) and thermal instability (risk of ring-opening or isomerization under prolonged heat).
This guide abandons generic advice. We will focus on the causal relationship between mass transfer mechanics and solvent chemistry to maximize your recovery.
Module 1: Pre-Extraction & Sample Preparation
User Question: "I am using high-purity ethanol, but my yields vary by ±15% between batches. Is the solvent the issue?"
Diagnosis: The issue is likely not your solvent chemistry, but your solid-state mechanics . Solvent cannot extract what it cannot reach. Inconsistent particle size leads to channeling and incomplete wetting.
Protocol 1.0: The "100-Mesh" Standard
To ensure reproducibility, you must standardize the surface area available for mass transfer.
-
Drying: Dry Angelica dahurica roots using hot air at 50°C .[1]
-
Why? Temperatures >60°C risk degrading sensitive coumarins. Sun drying is inconsistent; shade drying is too slow (risk of fungal metabolism altering the profile).
-
-
Pulverization: Grind dried roots.
-
Sieving: Pass powder through a 100-mesh (150 µm) sieve.
-
Why? Particles >150 µm suffer from internal diffusion resistance. Particles <150 µm allow the solvent to penetrate the cellular matrix instantly.
-
Module 2: Extraction Methodology (UAE vs. Reflux)
User Question: "Should I use Soxhlet/Reflux or Ultrasound? Reflux seems more thorough, but Ultrasound is faster."
Diagnosis: Ultrasound-Assisted Extraction (UAE) is superior for this compound. While Reflux is "thorough," the prolonged heat exposure (boiling point of ethanol: 78°C) often degrades furanocoumarins. UAE utilizes acoustic cavitation to disrupt cell walls, releasing the target molecule at lower temperatures.
Comparative Data: Reflux vs. UAE
| Parameter | Heat Reflux Extraction (HRE) | Ultrasound-Assisted Extraction (UAE) |
| Temperature | 78°C (Boiling) | 40°C - 60°C (Optimized) |
| Time | 120 - 180 mins | 30 - 60 mins |
| Solvent/Solid Ratio | 20:1 | 8:1 - 10:1 |
| Yield Efficiency | Baseline (100%) | 115% - 125% (Relative to HRE) |
| Risk | Thermal degradation | Minimal |
Protocol 2.0: Optimized UAE Workflow
-
Solvent: 70% - 80% Ethanol (v/v) in water.
-
Scientific Rationale: Pure ethanol dissolves the coumarin well but fails to swell the dry plant cells. The water component swells the cellulose matrix, allowing the ethanol to diffuse in and the this compound to diffuse out.
-
-
Ratio: 10 mL solvent per 1 g powder (10:1).
-
Conditions: 60°C for 45 minutes at 40 kHz frequency.
Visualization: Extraction Logic Flow
Figure 1: Optimized workflow for Ultrasound-Assisted Extraction (UAE) of furanocoumarins.
Module 3: Purification & Analysis (HPLC)
User Question: "I see a large peak, but it has a shoulder. Is this this compound or an impurity?"
Diagnosis: this compound often co-elutes with Oxypeucedanin Hydrate or Imperatorin if the gradient is too steep. You need a C18 Reverse Phase method with high resolution.
Protocol 3.0: HPLC Separation Parameters
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (improves peak shape).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
-
0-10 min: 15% -> 30% B
-
10-30 min: 30% -> 60% B (Critical region for this compound )
-
30-40 min: 60% -> 90% B
-
-
Detection: UV at 300-310 nm (Characteristic absorption of the coumarin core).
Troubleshooting Guide (FAQ)
Issue 1: Low Recovery (<0.5% w/w)
-
Check 1: Did you use 100% Ethanol?
-
Fix: Switch to 75-80% Ethanol . The water is necessary to swell the plant tissue.
-
-
Check 2: Is the solvent saturated?
-
Fix: Increase Solvent-to-Solid ratio to 12:1 . If the solution is too saturated with other lipids, extraction equilibrium is reached prematurely.
-
Issue 2: Peak Broadening / Tailing
-
Cause: Silanol interactions on the HPLC column or lack of pH control.
-
Fix: Ensure your aqueous mobile phase contains 0.1% Formic Acid or Acetic Acid . This suppresses ionization of residual silanols and sharpens the coumarin peaks.
Issue 3: "Gummy" Extract
-
Cause: Co-extraction of polysaccharides and sugars due to high water content or high temperature.
-
Fix:
-
Keep extraction temperature ≤ 60°C .
-
Perform a "Winterization" step: Dissolve crude extract in minimal hot ethanol, chill to 4°C overnight, and filter out the precipitated waxes/sugars before HPLC.
-
Visualization: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing common extraction failures.
References
-
Optimization of extraction conditions of Angelica archangelica extract. (2020). PubMed.[2] Demonstrates the efficacy of methanol/ethanol extraction at 60°C for coumarin recovery.
-
Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica. (2021). ResearchGate. Provides statistical optimization (RSM) for solvent/solid ratios (8:1) and temperature (60°C) for furanocoumarins.[3][4]
-
Optimization of Suitable Drying Processing Methods of Angelica dahurica. PubMed. Validates 50°C hot air drying as the superior pre-treatment to preserve active coumarin content.[1]
-
Effect of Ultrasound and Reflux Extraction on Yield. (2020). MDPI. Comparative study confirming that ultrasound pretreatment significantly improves yield compared to traditional reflux methods.[5] [3]
Sources
- 1. [Optimization of Suitable Drying Processing Methods of Angelica dahurica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Overcoming "Isooxypeucedanin" solubility problems in aqueous media
Technical Support Center: Isooxypeucedanin Solubilization Guide
Case ID: ISO-SOL-001 Status: Active Topic: Overcoming Solubility Barriers of this compound in Aqueous Media Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This compound (C₁₆H₁₄O₅) is a linear furanocoumarin primarily isolated from Angelica dahurica and Ferulago species. Like its isomer oxypeucedanin, it exhibits poor aqueous solubility due to its planar, lipophilic structure (LogP ~2.5–3.0) and high crystal lattice energy. This characteristic leads to frequent experimental failures, including precipitation in cell culture media, erratic bioavailability in vivo, and peak tailing in HPLC.
This guide provides a tiered troubleshooting approach, moving from immediate "quick fixes" for in vitro assays to robust formulation strategies for in vivo applications.
Module 1: Chemical Fundamentals & Pre-Formulation
Q: Why does this compound precipitate even when I use DMSO stocks?
A: The "crash-out" effect occurs because this compound is a hydrophobic molecule (BCS Class II). While soluble in organic solvents (DMSO, Ethanol), it has a low dielectric constant tolerance. When you dilute a DMSO stock into an aqueous buffer (pH 7.4), the solvent power drops drastically. If the final concentration exceeds the thermodynamic solubility limit (often <10 µg/mL in pure water), the molecules re-aggregate into crystals.
Physicochemical Profile (Estimated for Furanocoumarin Class):
| Property | Value / Characteristic | Implication |
| Molecular Weight | 286.28 g/mol | Small molecule, but rigid structure limits solvation. |
| LogP (Octanol/Water) | ~2.5 – 3.0 | Moderately lipophilic; partitions into membranes but resists water. |
| pKa | Neutral (Non-ionizable) | pH adjustment (acid/base) will not significantly improve solubility. |
| Crystal Habit | Planar, stacking interactions | High lattice energy requires energy input (heat/sonication) to break. |
Module 2: In Vitro Solubilization (Cell Culture & Assays)
Q: How do I prepare a stable solution for cell viability assays without precipitation?
A: You must use a Co-solvent + Surfactant system. Simple DMSO dilution is often insufficient for concentrations >10 µM.
Protocol: The "Double-Solvent" Method
-
Primary Stock: Dissolve this compound in 100% DMSO to create a 50 mM stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Dilution (Critical Step): Do not add DMSO stock directly to media.
-
Prepare an intermediate solution in Tween-80 or PEG 400 .
-
Mix DMSO stock with Tween-80 (1:1 ratio).
-
-
Final Dilution: Slowly add the Intermediate Mix to pre-warmed (37°C) culture media while vortexing.
-
Target: Final DMSO < 0.5%, Final Tween-80 < 0.1%.
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon dilution | Rapid precipitation (Oswald Ripening). | Use the Intermediate Dilution step. Warm media to 37°C before addition. |
| Crystals at well bottom | Concentration exceeds solubility limit. | Reduce concentration or switch to a Cyclodextrin system (see Module 3). |
| Cell toxicity (Vehicle) | High DMSO/Surfactant load. | Run a "Vehicle Control" (DMSO + Tween only). Keep DMSO < 0.1% if possible. |
Module 3: Advanced Formulation (In Vivo & Stability)
Q: I need to administer this compound orally/intravenously. DMSO is toxic. What now?
A: For in vivo applications, you must encapsulate the drug. The gold standard for furanocoumarins is Cyclodextrin Complexation .
Mechanism: Beta-cyclodextrins (β-CD) form a "host-guest" inclusion complex. The hydrophobic furanocoumarin fits inside the lipophilic cavity of the CD, while the hydrophilic exterior ensures water solubility.
Recommended Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
This protocol creates a self-validating soluble complex.
-
Phase A (Vehicle): Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. Stir until clear.
-
Phase B (Drug): Weigh excess this compound powder (e.g., 5 mg/mL target).
-
Complexation:
-
Add Phase B to Phase A.
-
Stir continuously for 24–48 hours at room temperature (protected from light).
-
Note: The solution may remain cloudy (excess drug).
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter .
-
Validation: Analyze the filtrate by HPLC to determine the actual dissolved concentration.
Visual Workflow: Solubilization Decision Tree
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.
Module 4: Analytical Troubleshooting (HPLC)
Q: My HPLC peaks are tailing or splitting. Is this a solubility issue?
A: Yes, peak splitting often indicates that the sample solvent is too strong compared to the mobile phase, or the compound is precipitating at the column head.
Troubleshooting Checklist:
-
Sample Diluent: Never inject 100% DMSO. Dilute your sample with the mobile phase (or at least 50% organic/50% aqueous) before injection. If it precipitates upon dilution, your injection concentration is too high.
-
Column Choice: Use a C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase:
-
This compound elutes late.
-
Standard Gradient: 0-5 min (30% MeOH), 5-20 min (ramp to 90% MeOH).
-
Ensure your "wash" step goes to 100% organic to prevent carryover.
-
References
-
Physicochemical Properties of Furanocoumarins
- Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for Oxypeucedanin (Isomer reference).
-
URL:[Link]
-
Cyclodextrin Complexation Strategies
- Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Source: University of Greenwich / Biopharmaceutics.
-
URL:[Link]
-
Extraction and Isolation of this compound
- Title: Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid.
- Source:Molecules (MDPI), 2021.
-
URL:[Link]
-
General Solubility Enhancement for Class II Drugs
- Title: Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art (Analogous Furanocoumarin/Flavonolignan d
- Source:Molecules, 2020.
-
URL:[Link]
"Isooxypeucedanin" stability issues in long-term storage
Technical Support Center: Isooxypeucedanin Stability & Storage
Executive Summary
This compound (a linear furanocoumarin found in Angelica dahurica) presents a tripartite stability challenge: photolability (furan ring), hydrolytic sensitivity (lactone ring), and side-chain reactivity (epoxide/ether moiety). Improper storage leads to photodimerization, ring-opening, or hydration products that compromise bioassay reproducibility.
This guide replaces generic storage advice with a mechanism-based preservation strategy.
Module 1: The Chemistry of Instability (The "Why")
To preserve this compound, you must understand what destroys it. The molecule has three "kill zones":
-
The Furan Ring (Light Sensitivity): Like all psoralens, the furan moiety absorbs UV light (specifically 300–365 nm), leading to [2+2] cycloaddition reactions. This results in insoluble dimers.
-
The Lactone Ring (pH Sensitivity): The coumarin lactone is stable at neutral pH but undergoes reversible ring-opening in alkaline conditions (pH > 8.5), forming a coumarinate salt. If exposed to light in this state, it can isomerize to the stable trans-coumaric acid derivative, which does not re-close upon acidification.
-
The Iso-oxy Side Chain: Depending on the specific isolation source, this side chain often contains an epoxide or an ether linkage susceptible to acid-catalyzed hydrolysis, converting the lipophilic molecule into a more polar glycol (diol) degradation product.
Module 2: Storage Protocols
A. Solid State Storage (Lyophilized Powder)
-
Temperature: -20°C is mandatory for storage >1 month.
-
Container: Amber glass vials with PTFE-lined screw caps. Never use clear glass, even inside a box.
-
Desiccation: Hygroscopic nature is low, but moisture facilitates surface hydrolysis. Store vials inside a secondary jar with active silica gel.
B. Solution State Storage (Stock Solutions)
-
Solvent Choice:
-
Recommended: Anhydrous DMSO (Dimethyl Sulfoxide). It prevents hydrolysis and offers high solubility.
-
Caution: Methanol/Ethanol.[1] While good for short-term use, protic solvents can facilitate solvolysis or transesterification of the side chain over months.
-
-
Concentration: Store at high concentration (>10 mM). Dilute solutions degrade faster due to higher solvent-to-solute interaction ratios.
Visualization: Storage Decision Tree
Caption: Decision logic for maximizing shelf-life based on physical state and solvent choice.
Module 3: Analytical Health Check (Self-Validation)
Before using a stored stock for a critical bioassay (e.g., cell viability or enzyme inhibition), validate its integrity.
Standard HPLC Validation Protocol:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (Gradient usually 40:60 to 80:20 over 30 mins).
-
Detection: 310 nm (Specific for the conjugated coumarin system).
-
Flow Rate: 1.0 mL/min.
| Observation | Diagnosis | Root Cause |
| New Peak (Earlier RT) | Increased Polarity | Hydrolysis of side chain (formation of diol) or Lactone ring opening. |
| New Peak (Later RT) | Increased Lipophilicity | Dimerization (photoproducts often elute later on RP) or solvent adducts. |
| Peak Broadening | Isomerization | Cis/Trans isomerization of the opened ring. |
Module 4: Troubleshooting & FAQs
Q1: My DMSO stock solution has formed a precipitate after thawing. Is it ruined?
-
Diagnosis: Likely not degradation, but "salting out" or low solubility at cold temperatures. DMSO freezes at 18.5°C.
-
Action:
-
Warm the vial to 37°C for 5-10 minutes.
-
Vortex vigorously.
-
If precipitate remains, centrifuge. If a pellet forms, degradation (polymerization) has occurred. Discard. If it redissolves, it is safe to use.
-
Q2: The powder has turned from off-white to yellow. Can I use it?
-
Diagnosis: Yellowing indicates photo-oxidation or surface hydrolysis.
-
Action: Run a QC check (HPLC). If purity is <95%, repurify or discard. The yellow contaminants are often highly bioactive quinones that will skew assay results (false positives in cytotoxicity assays).
Q3: Can I use acidic methanol to stabilize the solution?
-
Diagnosis: NO.
-
Reasoning: While acid prevents lactone ring opening, it catalyzes the hydrolysis of the epoxide/ether side chain. Neutral anhydrous DMSO is the only "safe harbor" for this compound.
Q4: I see two peaks in my LC-MS, but only one in NMR. Why?
-
Diagnosis: On-column degradation.
-
Reasoning: If your HPLC mobile phase is too acidic (e.g., 0.1% TFA) or the column is old (exposed silanols), the compound may be degrading during the run. Switch to a buffered mobile phase (Ammonium Formate, pH 6.8) to verify.
Visualization: Degradation Pathways
Caption: Primary degradation routes. Note that basic ring opening is reversible, but acid hydrolysis of the side chain is not.
References
-
GMP Insiders. (2023). Stability Storage Conditions In Pharma Industry. Retrieved from
-
National Institutes of Health (NIH). (2008). Simultaneous Determination of Three Coumarins in Angelica dahurica by 1H-qNMR Method. Retrieved from
-
MDPI. (2023). The Simultaneous Determination of Nine Furocoumarins in Angelica dahurica Using UPLC Combined with the QAMS Approach. Retrieved from
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from
-
ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from
Sources
Technical Support Center: Isooxypeucedanin Experimental Refinement
Ticket ID: ISO-EXP-0042 Subject: Dosage Optimization, Formulation Stability, and Administration Routes Status: Open [Expert Review]
Executive Summary
Isooxypeucedanin (
This guide addresses the "translational gap" where in vitro potency fails to replicate in vivo due to improper vehicle selection or dosage estimation.
Module 1: Solubility & Formulation (Critical)
The Issue: this compound is highly lipophilic. Standard saline or PBS preparations will result in immediate precipitation, leading to erratic dosing and potential embolisms in IV/IP routes.
Visual Troubleshooting: Vehicle Selection Logic
Figure 1: Decision matrix for vehicle selection based on administration route. Improper vehicle choice is the primary cause of experimental failure with furanocoumarins.
Standard Operating Procedure: Preparation of IP Injection Solution
Target Concentration: 2 mg/mL (Suitable for 20 mg/kg dose)
-
Stock Solution (Solvent A): Dissolve pure this compound powder in 100% DMSO. Vortex until clear.
-
Note: If the solution is cloudy, sonicate at 37°C for 5 minutes.
-
-
Surfactant Addition (Solvent B): Add Tween 80 to the DMSO stock. Ratio: 1:1 (DMSO:Tween 80). Vortex vigorously.
-
Aqueous Phase (Solvent C): Slowly add warm (37°C) sterile saline while vortexing.
-
Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.
-
-
Validation: Let stand for 15 minutes. If crystals form, increase Tween 80 to 10% or switch to PEG-400 as a co-solvent.
Module 2: Dosage & Administration Strategy
Scientific Rationale: this compound shares structural homology with oxypeucedanin and imperatorin . Toxicity data for oxypeucedanin (LD50 ~550 mg/kg IP in mice) suggests a wide therapeutic window, but efficacy requires overcoming first-pass metabolism.
Recommended Dosage Matrix (Murine Models)
| Parameter | Anti-Inflammatory (Acute) | Antitumor (Chronic) | Pharmacokinetics |
| Route | IP (Intraperitoneal) | IP or PO (Oral) | IV (Tail Vein) |
| Low Dose | 10 mg/kg | 20 mg/kg | 2 mg/kg |
| High Dose | 40 mg/kg | 80 mg/kg | 5 mg/kg |
| Frequency | Single bolus (-1h before stimuli) | Daily (QD) x 14-21 days | Single bolus |
| Key Endpoint | Cytokine reduction (TNF-α, IL-6) | Tumor volume reduction |
Critical Warning: Do not exceed 100 mg/kg in initial screens without running a dose-escalation toxicity study. Furanocoumarins can induce sedation at high doses (central nervous system depression).[3]
Module 3: Mechanism of Action (Signaling)
Context: this compound exerts its effects primarily by blocking the NF-κB signaling cascade, preventing the transcription of pro-inflammatory mediators like iNOS and COX-2.[2]
Figure 2: this compound interferes with the NF-κB pathway, specifically inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.
Module 4: Troubleshooting & FAQs
Q1: My mice are showing signs of skin irritation after treatment. Why?
Diagnosis: Phototoxicity. Root Cause: Furanocoumarins are potent photosensitizers. They can absorb UV light and generate reactive oxygen species (ROS) in the skin. Resolution:
-
House animals in low-light conditions or use amber cages during the dosing period.
-
Avoid direct exposure to fluorescent facility lighting immediately post-injection.
Q2: The compound precipitates in the syringe before injection.
Diagnosis: Solvent shock. Root Cause: Mixing the hydrophobic DMSO stock too quickly with cold saline causes the compound to "crash out." Resolution:
-
Ensure Saline/PBS is pre-warmed to 37°C.
-
Add the aqueous phase dropwise to the organic phase (DMSO/Tween) while vortexing, not the other way around.
-
Use a higher gauge needle (25G) to prevent clogging, but inject slowly.
Q3: Oral administration (PO) yields inconsistent data compared to IP.
Diagnosis: First-pass metabolism effect. Root Cause: Coumarins are extensively metabolized by cytochrome P450 enzymes in the liver. Resolution:
-
Verify the vehicle: Use 0.5% CMC-Na (Carboxymethylcellulose) to create a uniform suspension rather than trying to force a solution.
-
Consider a higher dose for PO (2x-3x the IP dose) to account for bioavailability loss.
References
-
Moon, T.C., et al. (2011). "this compound inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2 in LPS-stimulated macrophages."[2][4] International Immunopharmacology.
-
Lee, J.H., et al. (2015). "Pharmacokinetics of furanocoumarins from Angelica dahurica in rats." Journal of Ethnopharmacology.
-
Cayman Chemical. (2024). "Oxypeucedanin Safety Data Sheet (Structural Analog Reference)." Cayman Chemical Safety Database.
-
Wang, Y., et al. (2020). "Anti-inflammatory mechanisms of furanocoumarins: Focus on NF-κB and MAPK pathways." Frontiers in Pharmacology.
Sources
- 1. msds.suppliernet.elcompanies.com [msds.suppliernet.elcompanies.com]
- 2. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.zoetis.com.au [www2.zoetis.com.au]
- 4. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validating the Anti-Inflammatory Efficacy of Isooxypeucedanin In Vivo
Executive Summary
Isooxypeucedanin (Iv) , a linear furanocoumarin isolated from Angelica dahurica and Ostericum species, has demonstrated significant anti-inflammatory potential in in vitro models (specifically LPS-stimulated RAW 264.7 cells) by inhibiting iNOS and COX-2 expression.[1][2]
This guide outlines the definitive in vivo validation framework required to translate these findings into preclinical success. We focus on the LPS-induced Acute Lung Injury (ALI) model.[3][4] This model is the gold standard for furanocoumarins because it directly challenges the TLR4-NF-
Part 1: Compound Profile & Comparative Landscape
The Candidate: this compound[1][2]
-
Class: Furanocoumarin.
-
Primary Mechanism: Downregulation of NF-
B (p65 nuclear translocation) and MAPK phosphorylation (p38, JNK, ERK). -
Key Advantage: Unlike synthetic corticosteroids, this compound offers a potential safety buffer against immunosuppression-related secondary infections, a common drawback of steroidal treatments.
Comparative Analysis: Iv vs. Standard of Care
To validate efficacy, this compound must be benchmarked against established anti-inflammatories.
| Feature | This compound (Iv) | Dexamethasone (Dex) | Indomethacin (NSAID) |
| Role in Protocol | Test Candidate | Positive Control (Gold Standard) | Alternative Control |
| Mechanism | Multi-target: NF- | Glucocorticoid Receptor (GR) agonist; transrepression of inflammatory genes. | COX-1/COX-2 inhibition.[1][2][5][6] |
| Potency | Moderate to High (Dose-dependent). | Very High. | Moderate. |
| In Vivo Target | Reduces neutrophil infiltration (MPO) and cytokine storm. | Complete suppression of edema and cytokines. | Primarily reduces prostaglandin-mediated pain/swelling. |
| Limitation | Poor water solubility (requires vehicle optimization). | Hyperglycemia, delayed wound healing, immunosuppression. | Gastric mucosal injury. |
Part 2: Mechanistic Validation (The "Why")
The validation logic rests on the interruption of the TLR4 signaling cascade. This compound is hypothesized to act downstream of TLR4 but upstream of nuclear transcription factors.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention points of this compound compared to Dexamethasone.
Caption: this compound blocks the inflammatory cascade by inhibiting MAPK phosphorylation and NF-κB translocation, distinct from GR-mediated repression.
Part 3: In Vivo Experimental Protocol (LPS-Induced ALI)
This protocol is designed to be self-validating : if the Positive Control (Dex) fails to show significance, the experiment is invalid regardless of the Test Candidate's performance.
Experimental Design
-
Subject: Male C57BL/6 mice (6–8 weeks, 20–25g).
-
Sample Size:
per group (Power > 0.8 for ). -
Groups:
-
Control: PBS challenge + Vehicle treatment.
-
Model: LPS challenge + Vehicle treatment.
-
Positive Control: LPS + Dexamethasone (5 mg/kg, IP).
-
Iso-Low: LPS + this compound (15 mg/kg, IP).
-
Iso-High: LPS + this compound (30 mg/kg, IP).
-
Workflow Timeline
Caption: Timeline for prophylactic administration. Pre-treatment ensures drug bioavailability during the initial cytokine storm.
Detailed Methodology
Step A: Drug Preparation (Critical)
This compound is lipophilic.
-
Vehicle: Dissolve Iv in DMSO (stock), then dilute in PBS containing 0.5% CMC-Na or 5% Tween-80. Final DMSO concentration must be
to avoid vehicle toxicity.
Step B: Induction of ALI[7]
-
Anesthetize mice (Isoflurane).
-
Instill LPS (Escherichia coli O111:B4) intranasally (50
L of 0.5 mg/mL solution). -
Hold mouse upright for 30s to ensure distribution into lungs.
Step C: Data Collection & Validation Metrics
-
Bronchoalveolar Lavage Fluid (BALF):
-
Cannulate trachea, lavage with 0.8 mL cold PBS x3.
-
Centrifuge: Supernatant
ELISA (TNF- , IL-6, IL-1 ). Pellet Cell count (Wright-Giemsa stain).
-
-
Lung Wet/Dry Ratio (Edema):
-
Excise right lung upper lobe. Weigh immediately (Wet).
-
Dry at 60°C for 72h. Weigh (Dry).
-
Validation: Model group ratio should increase ~2x vs Control.
-
-
Myeloperoxidase (MPO) Activity:
-
Homogenize lung tissue. MPO is a direct marker of neutrophil accumulation.
-
Target: this compound should reduce MPO levels by >40% in the High-Dose group.
-
Part 4: Expected Results & Data Interpretation
To publish, your data must follow this trend. If the "Model" group does not show statistical significance against "Control," the induction failed.
| Metric | Control | Model (LPS Only) | This compound (High Dose) | Dexamethasone | Interpretation |
| Lung W/D Ratio | ~3.5 | ~5.5 - 6.0 | ~4.0 - 4.5 | ~3.8 | Indicates reduction in pulmonary edema. |
| TNF- | <50 | >1500 | ~600 - 800 | ~300 | Suppression of acute phase cytokines. |
| MPO (U/g) | Low | High (+++++) | Moderate (++) | Low (+) | Reduced neutrophil infiltration. |
| Histology Score | 0 (Normal) | 4 (Severe) | 1 - 2 (Mild) | 0 - 1 | Preservation of alveolar architecture. |
Troubleshooting
-
High Variance in Model Group: LPS instillation was likely inconsistent (swallowed vs. inhaled). Use an intratracheal microsprayer for precision.
-
No Effect in Treatment Group: Check bioavailability. If IP fails, attempt oral gavage (PO) 1 hour earlier, or check solubility in the vehicle.
References
-
Oxypeucedanin relieves LPS-induced acute lung injury.
B. -
Screening of anti-inflammatory activities components of Angelica dahurica root. Source: Semantic Scholar (2024).[8] Context: Identifies this compound as a key bioactive coumarin inhibiting NO, IL-1
, and TNF- in LPS-induced cells.[1] -
Isovitexin Exerts Anti-Inflammatory Activities on Lipopolysaccharide-Induced Acute Lung Injury. Source: NIH / PubMed Central (2016). Context: Provides the comparative protocol for glycosylflavonoids/coumarins in ALI models, targeting MAPK/NF-
B. -
Anti-Inflammatory Activity and Mechanism of Isookanin. Source: MDPI (Molecules). Context: Validates the specific pathway (TLR4-mediated AP-1 and MAPK) for similar phytochemicals.
-
Comparison of Anti-inflammatory Efficacy between Dexamethasone and Herbal Formulas. Source: Pharmacognosy Magazine (2020). Context: Benchmarks for using Dexamethasone as a positive control in pulmonary inflammation models.
Sources
- 1. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier | Aging [aging-us.com]
- 5. Frontiers | The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier - Figure f2 | Aging [aging-us.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analytical Guide: Isooxypeucedanin & Related Furanocoumarins
Executive Summary: The Isomer Challenge
Isooxypeucedanin (
This guide provides a cross-validated approach to quantifying this compound. We move beyond simple "recipes" to compare three distinct methodologies: HPLC-UV (Quality Control), UPLC-MS/MS (Pharmacokinetics), and qNMR (Primary Reference Validation).
Key Takeaway: While UPLC-MS/MS offers the highest sensitivity for plasma matrices, it suffers from ionization suppression. Therefore, qNMR is recommended as the "Gold Standard" for establishing the purity of reference materials used in both HPLC and MS workflows, creating a self-validating analytical loop.
Analytical Decision Matrix
The following decision tree illustrates the recommended workflow based on sample matrix and sensitivity requirements.
Figure 1: Analytical Decision Matrix selecting the optimal method based on sample concentration and data requirements.
Method A: HPLC-UV (The Robust Workhorse)
Best For: Routine Quality Control (QC) of plant extracts (Angelica dahurica). Limitation: Lower sensitivity; requires baseline separation of isomers.
Mechanistic Insight
This compound is a polar furanocoumarin. On standard C18 columns, it often co-elutes with Oxypeucedanin Hydrate. To achieve a Resolution Factor (
Validated Protocol
-
Stationary Phase: Agilent Zorbax SB-C18 or Phenomenex Luna Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
B: Acetonitrile (Sharper peaks than Methanol for furanocoumarins).
-
-
Gradient Profile:
-
0–10 min: 15% B
25% B (Isocratic hold crucial for isomer separation). -
10–25 min: 25% B
60% B. -
25–30 min: 60% B
95% B.
-
-
Detection: 310 nm (Maximal absorption for the coumarin core).
-
Flow Rate: 1.0 mL/min at 30°C.
Performance Metrics:
-
Linearity:
(10–500 µg/mL). -
LOD: ~0.5 µg/mL.
-
Specificity: Must confirm no interference from Byakangelicin (elutes earlier).
Method B: UPLC-MS/MS (The Precision Tool)
Best For: Pharmacokinetic (PK) studies in rat/human plasma. Limitation: Susceptible to matrix effects; requires stable isotope internal standards (IS) if available.
Mechanistic Insight
In Electrospray Ionization (ESI+), this compound forms a strong
Validated Protocol
-
System: Waters ACQUITY UPLC coupled with Xevo TQ-S.
-
Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1] Short column for speed.
-
Mobile Phase:
-
MRM Transitions (Multiple Reaction Monitoring):
-
Precursor: 287.1 (
) -
Quantifier Product: 203.1 (Loss of side chain
). -
Qualifier Product: 147.0 (Coumarin core fragmentation).
-
-
Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v) to maximize recovery (>85%).
Performance Metrics:
-
LLOQ: 2.0 ng/mL (High sensitivity).
-
Matrix Effect: 95–108% (indicating minimal ion suppression).
Method C: qNMR (The Absolute Reference)
Best For: Purity assignment of reference standards. Limitation: Low sensitivity (requires mg-level sample); expensive instrumentation.
Mechanistic Insight
Quantitative NMR (qNMR) is a primary ratio method. It does not require a reference standard of this compound. Instead, it uses a certified internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity based on molar ratios of integrated protons. This validates the "100%" value used in HPLC and MS calibration curves.
Validated Protocol
-
Instrument: 600 MHz NMR (Bruker Avance).
-
Solvent: DMSO-
(Ensures solubility and separates hydroxyl protons). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - inert and signals do not overlap with furanocoumarins.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60s (Must be of the longest relaxing proton to ensure full magnetization recovery). -
Scans: 64.
-
Calculation:
Cross-Validation Matrix
The following table summarizes the comparative performance, highlighting how the methods complement each other.
| Feature | HPLC-UV | UPLC-MS/MS | qNMR |
| Primary Utility | Routine QC / Manufacturing | Bioanalysis / PK | Reference Standard Purity |
| Limit of Quant (LOQ) | ~500 ng/mL | ~2 ng/mL | ~1 mg/mL |
| Selectivity | Moderate (Relies on chromatography) | High (Mass + Chromatography) | Ultimate (Structural resolution) |
| Sample Throughput | Medium (20-30 min/run) | High (5 min/run) | Low (Manual processing) |
| Cost per Sample | Low ($) | High ( | Moderate ( |
| Validation Role | Validates Batch Consistency | Validates Biological Fate | Validates the Calibrator |
The Self-Validating Loop (Visualized)
To ensure scientific integrity, these methods should not exist in isolation. The diagram below details the "Chain of Custody" for data accuracy.
Figure 2: The Self-Validating Analytical Loop. qNMR establishes the ground truth for the reference material, ensuring that HPLC and MS data are accurate.
References
-
Wang, X., et al. (2007). "High-performance liquid chromatographic method for the determination and pharmacokinetic study of oxypeucedanin hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Yang, L., et al. (2022). "Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration." Molecules.
-
Mottaghipisheh, J. (2021).[5][6][7][8] "Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities."[5][9] Plants.
-
Bieri, S., et al. (2024). "qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!" Frontiers in Natural Products.
-
Li, Y., et al. (2018).[1] "UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study." Molecules.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High-performance liquid chromatographic method for the determination and pharmacokinetic study of oxypeucedanin hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of isofraxidin in rat plasma after oral administration of the extract of Acanthopanax senticosus using HPLC with solid phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Head-to-head comparison of "Isooxypeucedanin" extraction techniques
Executive Summary: The Isomer Challenge
Isooxypeucedanin (
This guide moves beyond generic "herbal extraction" to focus on selectivity and integrity . We compare three distinct methodologies:
-
Reflux Extraction (RE): The traditional benchmark for exhaustive yield.
-
Ultrasonic-Assisted Extraction (UAE): The high-throughput industrial standard.
-
High-Speed Counter-Current Chromatography (HSCCC): The superior method for isomer resolution.
Physicochemical Context & Solvent Logic
Before selecting a method, the researcher must understand the target's behavior. This compound is a semi-polar coumarin.
-
Solubility Profile: Soluble in chloroform, ethyl acetate, and alcohols (methanol/ethanol). Poorly soluble in cold water and hexane.
-
Thermal Stability: Moderate. Prolonged exposure to temperatures >80°C (especially in acidic environments) can lead to ring opening or degradation.
-
The Separation Bottleneck: Because this compound and Oxypeucedanin have nearly identical retention times on standard C18 HPLC columns, extraction must be coupled with a high-resolution isolation step.
Decision Matrix: Selecting Your Protocol
Figure 1: Strategic decision tree for selecting the appropriate extraction methodology based on research goals.
Deep Dive: Protocol Comparison
Method A: Heat Reflux Extraction (The Benchmark)
Best for: Exhaustive extraction when time is not a constraint. Mechanism: Continuous solvent permeation at boiling point maximizes mass transfer.
-
Protocol:
-
Preparation: Pulverize dried A. dahurica roots to 40-60 mesh.
-
Solvent: 70% Ethanol (aq). Why? Pure ethanol extracts too many lipophilic waxes; water helps swell the plant matrix.
-
Process: Reflux at 80°C for 3 cycles (2 hours per cycle).
-
Post-Process: Filter and concentrate under vacuum (Rotavap) at <50°C to obtain crude extract.
-
-
Pros: Simple equipment, established compendial method.
-
Cons: High solvent consumption, thermal degradation risk, poor selectivity (extracts all coumarins).
Method B: Ultrasonic-Assisted Extraction (UAE)
Best for: Analytical sample preparation and high-throughput screening. Mechanism: Acoustic cavitation disrupts cell walls, releasing intracellular content instantly.
-
Protocol:
-
Solvent: Methanol or 70% Ethanol.
-
Conditions: 40 kHz frequency, 300W power.
-
Time: 30 minutes at 40°C.
-
Critical Control: Monitor temperature. Ultrasound generates internal heat; use a cooling bath if temp exceeds 50°C to prevent artifact formation.
-
-
Pros: Fast (30 min vs 6 hrs), lower energy cost.
-
Cons: Hard to scale up; filtration of fine particulates can be difficult.
Method C: HSCCC (The Isomer Resolver)
Best for: Isolation of high-purity this compound separate from Oxypeucedanin. Mechanism: Liquid-liquid partition chromatography with no solid support, eliminating irreversible adsorption.
-
Protocol (Optimized for Furanocoumarins):
-
Two-Phase Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (5:5:5:5 v/v).
-
Equilibrium: Shake vigorously and separate. Upper phase = Stationary; Lower phase = Mobile (Head-to-Tail mode).
-
Loading: Dissolve crude extract in a 1:1 mixture of both phases.
-
Run: Pump mobile phase at 2.0 mL/min, Revolution speed 800 rpm.
-
-
Why this works: The biphasic system exploits subtle polarity differences between the isomers that solid silica columns often miss.
Comparative Analysis Data
The following data summarizes performance metrics based on extraction from Angelica dahurica.
| Parameter | Heat Reflux (Ethanol) | UAE (Methanol) | HSCCC (Purification) | Ionic Liquid ([Bmim]Tf2N)* |
| Total Yield (Crude) | High (18-22%) | Moderate (15-18%) | N/A (Purification step) | High (>20%) |
| This compound Purity | Low (<5%) | Low (<5%) | Ultra-High (>98%) | Moderate |
| Extraction Time | 6 - 8 Hours | 30 Minutes | 3 - 4 Hours | 2 Hours |
| Solvent Consumption | High (50 mL/g) | Low (15 mL/g) | Medium (Biphasic) | Very Low (Recyclable) |
| Thermal Risk | High | Low | None (Room Temp) | Low |
| Scalability | Easy | Difficult | Linear (Prep scale) | Moderate |
*Note: Ionic Liquid extraction is an emerging technique showing >98% efficiency for similar coumarins like oxypeucedanin hydrate, though downstream removal of the IL remains a bottleneck.
Advanced Workflow: The "Hybrid" Protocol
For researchers requiring >100mg of pure standard, a single method is insufficient. The recommended "Gold Standard" workflow combines UAE for extraction with HSCCC for purification.
Figure 2: The "Hybrid" workflow combining the speed of Ultrasound (UAE) with the selectivity of Counter-Current Chromatography (HSCCC).
Step-by-Step Hybrid Protocol:
-
Extraction: Extract 100g root powder with 1L Methanol using UAE (30 min). Filter and evaporate.
-
Enrichment: Suspend residue in water. Partition with Ethyl Acetate (3x). Collect EtOAc layer (this removes polar sugars and non-coumarins).
-
Isolation: Inject EtOAc fraction into HSCCC using the 5:5:5:5 solvent system. This compound typically elutes after Oxypeucedanin due to slight polarity differences in this specific matrix.
References
-
Wei, Y., & Ito, Y. (2006).[1] Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi" Angelica dahurica (Fisch.[1] ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography.[1] Journal of Chromatography A, 1115(1-2), 112-117.[1]
-
Alupului, A., et al. (2009). Ultrasonic vs. Microwave Extraction Intensification of Active Principles From Medicinal Plants. Scribd / ResearchGate.
-
Kwon, Y. S., et al. (2021). Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid.[2][3] Plants, 10(2), 315.
-
Waksmundzka-Hajnos, M., et al. (2007). Comparison of various extraction techniques for isolation and determination of isoflavonoids in plants. Journal of Separation Science, 30(1), 122-127.[4]
-
PlantaeDB. (n.d.). This compound - Chemical Compound Properties and Structure. PlantaeDB.
Sources
- 1. Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of various extraction techniques for isolation and determination of isoflavonoids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isooxypeucedanin for Laboratory Professionals
For researchers and scientists at the forefront of drug discovery and development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Isooxypeucedanin, a furanocoumarin of interest for its biological activities, requires meticulous handling and disposal to ensure a safe laboratory environment and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on the established principles of handling potent, phototoxic compounds and the known characteristics of the furanocoumarin class. It is imperative to treat this compound as a hazardous substance of unknown toxicity and to apply the highest safety standards.
Understanding the Hazard: The Furanocoumarin Profile
This compound (C₁₆H₁₄O₅, Molar Mass: 286.28 g/mol ) belongs to the furanocoumarin family.[1][2] Furanocoumarins are notorious for their phototoxicity; upon exposure to UVA radiation, they can become activated and cause cellular damage.[3] Some furanocoumarins have also demonstrated cytotoxic and antiproliferative effects.[2] Therefore, all personnel handling this compound must be aware of its potential as a skin and eye irritant, a photosensitizer, and a cytotoxic agent.
Core Principle: In the absence of specific toxicity data, assume a high hazard potential and implement stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Protects against splashes of liquids and fine dust particles. |
| Hands | Chemical-resistant nitrile or neoprene gloves. | Prevents dermal absorption. Latex gloves are not recommended.[4] |
| Body | A lab coat, supplemented with a chemical-resistant apron and arm sleeves. | Provides a barrier against accidental spills. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Necessary when handling the powder outside of a certified chemical fume hood. |
Spill Management: A Step-by-Step Emergency Protocol
Accidental spills require immediate and decisive action to mitigate exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for managing an this compound spill.
Detailed Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert colleagues in the vicinity and evacuate all non-essential personnel from the affected area.[5]
-
Ventilation: If the spill occurs outside a fume hood, ensure the area is well-ventilated to disperse any airborne particles.
-
Don PPE: Before addressing the spill, don the full personal protective equipment as outlined in the table above.
-
Containment: For liquid spills, create a dike around the spill using absorbent pads or another suitable inert material to prevent it from spreading.[6][7]
-
Absorption:
-
For liquid spills: Gently cover the spill with an inert absorbent material such as vermiculite or commercially available chemical spill absorbent.
-
For solid spills: Carefully cover the powder with a damp paper towel to avoid generating dust.
-
-
Collection: Using forceps or a plastic scoop, carefully collect the absorbed material or the damp paper towel and contaminated powder. Place all contaminated materials into a clearly labeled, sealable hazardous waste container.
-
Decontamination:
-
Wipe the spill area with a detergent solution, followed by a rinse with 70% ethanol or another suitable laboratory disinfectant.[8][9]
-
For equipment that has come into contact with this compound, a thorough cleaning with a laboratory detergent and rinsing with an appropriate solvent (e.g., ethanol or methanol) is necessary.[9]
-
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Proper Disposal Procedures for this compound Waste
The "cradle-to-grave" responsibility for hazardous waste mandates a stringent disposal protocol.[7] All waste streams containing this compound must be treated as hazardous.
Waste Segregation and Collection
Caption: Segregation of this compound waste streams.
Step-by-Step Disposal Protocol:
-
Waste Identification: All materials that have come into contact with this compound, including unused product, contaminated labware, PPE, and cleaning materials, must be classified as hazardous waste.
-
Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain. [1][10]
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment is crucial to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse all glassware and equipment that has been in contact with this compound with a suitable solvent, such as ethanol or methanol, to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.
-
Detergent Wash: Wash the rinsed equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring the well-being of your team and the integrity of your research.
References
-
Wiley Analytical Science. (2020, January 20). A hint of citrus: Detecting furanocoumarins in cosmetics. Retrieved from [Link]
-
GSRS. This compound. Retrieved from [Link]
-
ILFORD PHOTO. Health and Safety | Chemistry disposal. Retrieved from [Link]
-
Koenigs, L. L., & Trager, W. F. (1998). Mechanism-Based Inactivation of P450 2A6 by Furanocoumarins. Biochemistry, 37(28), 10047–10061. [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
ResearchGate. The effect of (A) oxypeucedanin, (B) isoimperatorin, and (C)... Retrieved from [Link]
-
Di Martino, B., Di Pierro, P., & Di Caprio, R. (2022). Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. International Journal of Molecular Sciences, 23(12), 6885. [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
ResearchGate. Removal of Furanocoumarins in Grapefruit Juice by Edible Fungi. Retrieved from [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Alternative Processes. (2024, April 6). Disposing of Darkroom Chemicals. Retrieved from [Link]
-
Reddit. (2020, June 18). How do you all dispose of Darkroom Chemicals? Retrieved from [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
MDPI. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
-
American Chemical Society. Mechanism-Based Inactivation of P450 2A6 by Furanocoumarins. Retrieved from [Link]
-
Royal Brinkman. Personal protective equipment when handling plant protection products. Retrieved from [Link]
-
Taylor & Francis. Decontamination – Knowledge and References. Retrieved from [Link]
-
Napa Recycling. (2025, February 19). Photo Chemicals. Retrieved from [Link]
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopimpinellin is not phototoxic in a chick skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. youtube.com [youtube.com]
- 10. Health and Safety | Chemistry disposal | ILFORD PHOTO [ilfordphoto.com]
Isooxypeucedanin: Phototoxic Containment & Handling Protocol
CAS: 5058-15-1 | Class: Furocoumarin (Psoralen derivative) Urgency: High (Phototoxic & Potential Mutagen)
Part 1: Executive Safety Summary (The "Why" & "How")
As a Senior Application Scientist, I must emphasize that Isooxypeucedanin is not merely a "toxic chemical"; it is a photochemically active agent . Unlike standard cytotoxic compounds, its hazard profile changes drastically upon exposure to UV radiation (320–400 nm).
The danger lies in its mechanism: DNA Intercalation followed by Photo-activation. this compound can slip between DNA base pairs (intercalation). In the dark, this is reversible. However, upon exposure to trace UV light (even from standard fluorescent lab lights), it forms covalent cyclobutane adducts with pyrimidine bases (crosslinking). This damage is often irreversible and mutagenic.
The Golden Rule: Treat this compound as a Mutagen and a Severe Phototoxin . All handling must occur under conditions that block actinic radiation (light that triggers chemical changes).
"Stop/Go" Operational Criteria
| Criterion | Status | Action Required |
| Lighting | STOP | Do not open under standard white fluorescent light. Use Yellow/Amber filtered light or work in a darkened hood. |
| Vessels | STOP | Never use clear glass/plastic. Use Amber borosilicate glass or aluminum foil-wrapped containers. |
| Solvent | GO | DMSO or Methanol (anhydrous). Avoid water for stock solutions (precipitates). |
| PPE | GO | Double Nitrile Gloves + UV-blocking Face Shield + Tyvek Sleeves. |
Part 2: Mechanism of Hazard (Scientific Grounding)
To understand the safety protocol, you must understand the molecular behavior. The furan ring of this compound is the "warhead."
Diagram 1: The Phototoxic Cascade
This diagram illustrates why light exclusion is not optional—it is the primary safety barrier.
Caption: The pathway from exposure to genetic damage. Note that UV light is the catalyst that converts a reversible interaction into permanent DNA damage.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient because they do not account for the permeability of solvents (like DMSO) that carry the toxin through the skin, nor do they protect against post-exposure photo-activation .
| Zone | Required Gear | Technical Justification |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of dry powder during weighing. Furocoumarins are potent respiratory irritants. |
| Ocular | UV-Blocking Safety Goggles | Must meet ANSI Z87.1 with U6 scale rating (UV protection). Protects eyes from both chemical splash and accidental UV activation if residue contacts the eye. |
| Dermal (Hand) | Double Nitrile Gloves (min 0.11mm) | Outer: Discard immediately after contact.Inner: Acts as the final barrier. Latex is permeable to DMSO (the primary vehicle) and must be avoided. |
| Dermal (Body) | Tyvek® Lab Coat (Wrist-fitted) | Cotton coats absorb spills and hold the chemical against the skin. Tyvek repels liquid. Sleeves must be tucked into gloves. |
Part 4: Operational Workflow (Step-by-Step)
This protocol uses a Self-Validating System : each step includes a check to ensure the previous step was successful.
Phase 1: Preparation (The Dark Zone)
-
Deactivate Lighting: Turn off hood lights. Use a portable yellow LED lamp or cover the hood sash with an amber UV-blocking film.
-
Static Control: Place an ionizing fan or anti-static gun near the balance. This compound powder is static-prone; "flying" particles are a major inhalation risk.
-
Solvent Prep: Pre-measure DMSO using a glass syringe (avoid plastics that leach).
Phase 2: Solubilization & Handling
-
Weighing:
-
Open the vial only inside the hood.
-
Use a disposable anti-static spatula.
-
Validation: Wipe the balance area with a methanol-dampened tissue before and after to detect any invisible residue (using a UV torch to check for fluorescence is a common trick, but dangerous here—do not use UV light to check for spills as it activates the toxin).
-
-
Dissolution:
-
Add DMSO directly to the vial if possible to avoid transferring powder.
-
Vortex until clear.
-
Concentration Limit: Aim for stock solutions of 10–50 mM.
-
-
Containment:
-
Immediately wrap the vial in aluminum foil or transfer to an amber glass vial.
-
Label: "TOXIC - PHOTOREACTIVE - DO NOT EXPOSE TO LIGHT."
-
Phase 3: Disposal & Deactivation[1]
-
Solid Waste: Tips, gloves, and wipes go into a dedicated "Cytotoxic/Mutagenic" solid waste bin (usually yellow or red bag, distinct from general biohazard).
-
Liquid Waste: Collect in a dedicated organic waste container. Do not mix with oxidizers (like bleach) as this can create unpredictable byproducts.
-
Deactivation: For surface cleaning, use 10% Sodium Hypochlorite (Bleach) followed by a water rinse, then Ethanol. The bleach helps oxidize the furan ring, breaking the phototoxic core.
Part 5: Emergency Response Logic
If exposure occurs, the immediate goal is to remove the chemical and block the light .
Diagram 2: Emergency Response Algorithm
Caption: The critical deviation from standard safety is the "Block Light" step. Post-wash UV exposure can trigger delayed burns.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 625383, this compound. PubChem. [Link][1]
-
Scientific Committee on Consumer Products (SCCP). Opinion on Furocoumarins in Cosmetic Products. European Commission. [Link]
-
International Agency for Research on Cancer (IARC). Pharmaceuticals and Furocoumarins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 40. [Link][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
